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  • Product: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
  • CAS: 1841081-26-2

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride: A Dual-Axis Suicide Inhibitor

Executive Summary and Molecular Identity 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride—commonly referred to as 3,4-dehydroproline (3,4-DHP) hydrochloride —is a highly reactive, non-proteinogenic cyclic imino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Identity

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride—commonly referred to as 3,4-dehydroproline (3,4-DHP) hydrochloride —is a highly reactive, non-proteinogenic cyclic imino acid. Structurally, it is a proline analog characterized by a critical C3-C4 double bond within the pyrroline ring. This seemingly minor structural deviation from L-proline fundamentally alters its electronic landscape, transforming it from a simple metabolic building block into a potent, mechanism-based (suicide) inhibitor.

In drug development and molecular biology, 3,4-DHP is leveraged across two distinct mechanistic axes:

  • Post-Translational Axis: Irreversible inhibition of Prolyl 4-Hydroxylase (P4H), preventing collagen and hydroxyproline-rich glycoprotein (HRGP) maturation [1].

  • Metabolic Axis: Suicide inhibition of mitochondrial Proline Dehydrogenase (PRODH), triggering targeted enzyme degradation and inducing synthetic lethality in specific cancer phenotypes [2].

This whitepaper dissects the causality behind these mechanisms, providing self-validating experimental frameworks and quantitative pharmacodynamics for advanced researchers.

Mechanistic Axis I: Prolyl 4-Hydroxylase (P4H) Suicide Inhibition

The primary mechanism of action of 3,4-DHP relies on molecular mimicry and subsequent catalytic sabotage.

Substrate Mimicry and Translational Incorporation

Because the steric bulk and ring pucker of 3,4-DHP closely resemble L-proline, cytosolic Prolyl-tRNA synthetase cannot effectively discriminate between the two. Consequently, 3,4-DHP is actively charged onto tRNAPro and incorporated into nascent polypeptide chains (such as preprocollagen) during ribosomal translation [3].

The Catalytic Sabotage (Causality of Irreversibility)

Prolyl 4-hydroxylase (P4H) is an α -ketoglutarate ( α -KG) and Fe(II)-dependent dioxygenase. Its normal function is to hydroxylate the C4 position of proline residues, a modification essential for the thermal stability of the collagen triple helix.

When P4H encounters a 3,4-DHP residue within a peptide sequence, the enzyme initiates its standard catalytic cycle:

  • Oxidative decarboxylation of α -KG generates a highly reactive Fe(IV)=O (ferryl) intermediate.

  • Normally, this ferryl species abstracts a hydrogen atom from the saturated C4 carbon of proline.

  • However, the presence of the C3-C4 π -bond in 3,4-DHP acts as an electron-rich trap. The Fe(IV)=O species attacks the double bond, generating a highly reactive intermediate (likely a carbon-centered radical or an epoxide).

  • This intermediate rapidly collapses by forming a covalent adduct with a proximal active-site nucleophile or the iron center itself, permanently and irreversibly inactivating the enzyme [4].

P4H_Mechanism A 3,4-Dehydroproline (3,4-DHP) B Prolyl-tRNA Synthetase A->B Substrate mimicry C Polypeptide Incorporation B->C Translation D Prolyl 4-Hydroxylase (P4H) C->D Binds as target E Irreversible Covalent Adduct (Suicide Inhibition) D->E Fe(IV)=O attacks pi-bond F Collagen/HRGP Destabilization E->F Loss of 4-Hyp cross-linking

Pathway of 3,4-DHP incorporation and subsequent P4H suicide inhibition.

Mechanistic Axis II: Mitochondrial PRODH Inhibition

Beyond post-translational modification, 3,4-DHP profoundly impacts cellular metabolism by targeting Proline Dehydrogenase (PRODH), a flavin adenine dinucleotide (FAD)-dependent enzyme located on the inner mitochondrial membrane.

PRODH catalyzes the first step of proline catabolism, oxidizing proline to Δ1 -pyrroline-5-carboxylate (P5C). When 3,4-DHP enters the mitochondria, it competitively binds the PRODH active site. Upon attempted oxidation by the FAD cofactor, the intrinsic reactivity of the 3,4-DHP double bond results in mechanism-based inactivation.

Crucially, this irreversible covalent modification acts as a signal for mitochondrial quality control, leading to the rapid, targeted proteolytic degradation of the PRODH enzyme [5]. In oncology, this metabolic blockade prevents cancer cells from utilizing proline as a stress-survival energy source, creating a synthetic lethal vulnerability when combined with p53-restoring agents or glutaminase (GLS1) inhibitors.

PRODH_Mechanism M1 3,4-DHP (Cytosolic uptake) M2 Mitochondrial Translocation M1->M2 M3 PRODH Active Site (FAD Cofactor) M2->M3 Competitive binding M4 Targeted PRODH Degradation M3->M4 Mechanism-based inactivation M5 Metabolic Blockade (Proline Accumulation) M4->M5 Loss of P5C production M6 Synthetic Lethality (w/ p53 targeting) M5->M6 Apoptotic induction

Metabolic blockade via PRODH suicide inhibition and subsequent enzyme degradation.

Quantitative Pharmacodynamics

The following table summarizes the established kinetic and dynamic parameters of 3,4-DHP across its primary targets.

ParameterTarget SystemValue / ObservationMechanistic Significance
Ki​ (Apparent) Prolyl 4-Hydroxylase (P4H)~1.5 - 5.0 µMHigh affinity allows for potent inhibition at low micromolar concentrations[4].
Ki​ (Apparent) Proline Dehydrogenase (PRODH)~0.16 mMRequires higher dosing to achieve metabolic blockade compared to P4H inhibition [2].
Recovery Half-Life Cellular P4H Activity~24 hoursSlow recovery post-washout confirms irreversible suicide inhibition requiring de novo enzyme synthesis [6].
Selectivity Profile General Protein SynthesisUnaffected at <500 µMValidates that 3,4-DHP is not a general translation inhibitor, ensuring target specificity [3].

Self-Validating Methodologies

To ensure scientific integrity, experimental protocols utilizing 3,4-DHP must differentiate between competitive (reversible) inhibition and mechanism-based (irreversible) suicide inhibition, while ruling out off-target translational toxicity.

Protocol 1: In Vitro Validation of P4H Suicide Inhibition

This cell-free protocol utilizes a dialysis/washout step to self-validate the irreversibility of the enzyme-inhibitor complex.

  • Pre-Incubation: Incubate purified recombinant human P4H (10 nM) with 10 µM 3,4-DHP in reaction buffer (50 mM Tris-HCl pH 7.8, 50 µM FeSO 4​ , 2 mM ascorbate) for 30 minutes at 37°C.

  • Washout Phase (The Control): Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against 1000 volumes of reaction buffer for 4 hours at 4°C to remove unbound 3,4-DHP. Causality note: If inhibition is merely competitive, activity will be restored here.

  • Substrate Introduction: Add the standard substrate peptide (Pro-Pro-Gly) 10​ (100 µM) and radiolabeled [ 14 C]- α -ketoglutarate (50 µM).

  • Quantification: Measure the release of[ 14 C]-succinate via liquid scintillation counting.

  • Validation: A persistent lack of[ 14 C]-succinate production post-dialysis mathematically proves irreversible covalent modification.

Protocol 2: Cellular Assessment of Specificity via Dual-Isotope Pulse-Chase

This protocol measures in vivo P4H inhibition while simultaneously proving that general protein synthesis remains intact.

  • Cell Culture & Dosing: Culture human dermal fibroblasts to 80% confluence. Treat with 50 µM 3,4-DHP for 4 hours.

  • Dual-Isotope Pulse: Supplement media with 5 µCi/mL [ 3 H]-Proline and 1 µCi/mL [ 14 C]-Leucine for 2 hours.

  • Protein Extraction & Hydrolysis: Lyse cells, precipitate proteins with 10% Trichloroacetic acid (TCA), and hydrolyze the pellet in 6N HCl at 110°C for 24 hours.

  • Chromatographic Separation: Separate amino acids using cation-exchange HPLC.

  • Data Analysis:

    • Calculate the [ 3 H]-4-Hydroxyproline / [ 3 H]-Proline ratio (measures P4H activity).

    • Calculate total [ 14 C]-Leucine incorporation (measures general translation).

    • Validation: A severe drop in the 3 H ratio alongside normal 14 C counts proves specific P4H inhibition without ribosomal toxicity.

Workflow S1 1. Cell Culture & Dosing (Vehicle vs. 3,4-DHP) S2 2. Dual-Isotope Pulse [3H]-Pro & [14C]-Leu S1->S2 S3 3. TCA Precipitation & Acid Hydrolysis (6N HCl) S2->S3 S4 4. Cation-Exchange HPLC Amino Acid Separation S3->S4 S5 5. Quantify [3H]-4-Hyp ratio & Validate via[14C]-Leu S4->S5

Self-validating workflow for cellular P4H inhibition using dual-isotope controls.

References

  • Nolan JC, Ridge S, Oronsky AL, Kerwar SS. "Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline." Archives of Biochemistry and Biophysics. 1978. URL:[Link]

  • Phang JM, et al. "The Proline Cycle As a Potential Cancer Therapy Target." Biochemistry. 2018. URL:[Link]

  • Kerwar SS. "Regulation of Collagen Synthesis and Maturation by 3,4-dehydroproline." Archivos de Biologia y Medicina Experimentales. 1979. URL:[Link]

  • Myllyharju, J. "Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets." Annals of Medicine. 2008. URL:[Link]

  • US Patent 10517844B2. "Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications." Google Patents. 2019.
  • Cooper JB, Varner JE. "Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline." Plant Physiology. 1979. URL:[Link]

Exploratory

synthesis pathways for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a constrained analog of proline, is a pivotal chiral building block in medicinal chemistry and drug development. Its incorporation into peptide structures can induce specific conformations, enhancing biological activity and metabolic stability. This guide provides a comprehensive overview of the primary synthetic pathways to access this valuable compound, with a focus on both racemic and asymmetric strategies. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of a Constrained Proline Analog

The rigid five-membered ring of proline plays a crucial role in defining the secondary structure of peptides and proteins. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, by introducing a double bond into the pyrrolidine ring, further restricts conformational flexibility. This unique structural feature is exploited by medicinal chemists to design potent and selective enzyme inhibitors, receptor ligands, and other therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps. This guide will explore several key synthetic methodologies, from classical reductions to modern catalytic asymmetric reactions.

Strategic Approaches to the 2,5-Dihydropyrrole Core

The synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be broadly categorized into two main strategies: construction of the racemic dihydropyrrole ring followed by introduction of the carboxylate and resolution, or an asymmetric approach that establishes the desired stereochemistry early in the synthesis.

Pathway 1: Ring-Closing Metathesis (RCM) and Asymmetric Functionalization

A contemporary and highly efficient route commences with the readily available N-Boc-diallylamine. This pathway is notable for its modularity and the late-stage introduction of chirality via enzymatic resolution.[1][2]

Conceptual Workflow:

The core logic of this pathway is to first construct the five-membered heterocyclic ring using a powerful and predictable cyclization reaction (RCM). Once the ring is formed, the carboxylic acid functionality is introduced at the 2-position. Finally, the desired single enantiomer is isolated.

RCM_Pathway A N-Boc-diallylamine B N-Boc-2,5-dihydro-1H-pyrrole A->B  Ring-Closing Metathesis (RCM)    (Grubbs' Catalyst)   C Racemic N-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid methyl ester B->C  Directed Alkoxycarbonylation    (s-BuLi, (MeO)2CO)   D (S)-N-Boc-2,5-dihydro-1H- pyrrole-2-carboxylic acid C->D  Enzymatic Kinetic Resolution    (Lipase) & Saponification   E (S)-2,5-dihydro-1H-pyrrole- 2-carboxylic acid hydrochloride D->E  Boc Deprotection    (HCl)   CH_Functionalization A N-Boc-2,5-dihydro-1H-pyrrole D Enantioenriched N-Boc-2,5-dihydro-1H- pyrrole-2-carboxylate ester A->D  Asymmetric C-H Functionalization   B Aryldiazoacetate B->D  Asymmetric C-H Functionalization   C Chiral Dirhodium Catalyst (e.g., Rh2(S-PTAD)4) C->D  Asymmetric C-H Functionalization   E (S)-2,5-dihydro-1H-pyrrole- 2-carboxylic acid hydrochloride D->E  Ester Hydrolysis &    Boc Deprotection (HCl)   Pyrrole_Reduction A D-Glucosamine + Pyruvic Acid B Pyrrole-2-carboxylic acid A->B  Condensation/Cyclization   C Racemic 2,5-dihydro-1H-pyrrole- 2-carboxylic acid B->C  Partial Reduction    (e.g., Zn/HCl or catalytic hydrogenation)   D (S)-2,5-dihydro-1H-pyrrole- 2-carboxylic acid hydrochloride C->D  Chiral Resolution &    Salt Formation  

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Foundational

crystallographic data for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Structural and Crystallographic Profiling of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride Executive Summary For researchers and drug development professionals engaged in peptide engineering and structural biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Crystallographic Profiling of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride

Executive Summary

For researchers and drug development professionals engaged in peptide engineering and structural biology, non-canonical amino acids serve as critical tools for probing conformational dynamics. 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride —frequently referred to in literature as 3,4-dehydroproline hydrochloride or 3-pyrroline-2-carboxylic acid hydrochloride—represents a profound structural paradigm shift from canonical proline. By introducing a 3,4-double bond into the pyrrolidine ring, the molecule is forced into an "unpuckered" state. This whitepaper dissects the crystallographic data, physicochemical causality, and self-validating experimental workflows necessary to harness this compound in advanced structural applications.

The Structural Paradigm: The "Unpuckered" Proline

Canonical proline is defined by its conformational flexibility, rapidly interconverting between endo and exo puckered states. This puckering is dictated by the sp³ hybridization of its carbon backbone. However, single-crystal X-ray diffraction analysis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride reveals a drastically different architecture.

The introduction of the double bond between C3 and C4 enforces sp² hybridization at these positions. Crystallographic data demonstrates that this electronic constraint restricts the torsion angles of the ring, resulting in a substantially flat, or "unpuckered," pyrroline ring 1. When incorporated into peptide sequences or synthetic analogues, this flattening fundamentally alters the spatial footprint of the molecule. For instance, in ascidiacyclamide (ASC) analogues, the degree of ring puckering directly correlates with cytotoxicity; the extreme flatness of the 3,4-dehydroproline derivative results in a complete loss of cytotoxicity compared to its puckered canonical counterpart 2.

Mechanistic Causality of the 3,4-Double Bond

As an Application Scientist, it is crucial to understand why this structural flattening impacts macroscopic chemical behavior. The rigid, planar geometry of the pyrroline ring directly influences the cis-trans amide isomerization—a critical rate-limiting step in protein folding.

When the peptide bond adjacent to the 3,4-dehydroproline residue attempts to rotate, the rigid, flat ring forces a severe steric clash (a repulsive effect) between the amide oxygen and the π-electron cloud of the double bond during the syn/exo transition state. Consequently, the activation energy required for amide rotation increases significantly compared to canonical proline 1. Furthermore, the double bond increases the electrophilicity of the carbonyl group, subtly depressing the absolute acidity (pKa) of the molecule.

Mechanism A 3,4-Double Bond Introduction B sp2 Hybridization at C3 & C4 A->B C Ring Flattening ('Unpuckered') B->C D Increased Amide Rotational Barrier C->D E Altered pKa & Electrophilicity C->E

Mechanistic pathway from double bond introduction to altered physicochemical properties.

Surface Chemistry and Homochiral Assemblies

Beyond biological systems, the crystallographic rigidity of 2,5-dihydro-1H-pyrrole-2-carboxylic acid has profound implications in materials science. When deposited on a Cu(110) surface, canonical (S)-proline creates a heterochiral adsorption footprint. However, the exact same deposition protocol using (S)-3-pyrroline-2-carboxylic acid yields a strictly homochiral (4 × 2) interfacial assembly 3. The causality here lies in the "footedness" of the molecule: the flat pyrroline ring restricts conformational degrees of freedom upon adsorption, forcing the molecules into a highly ordered, unified chiral lattice. This makes the compound an exceptional candidate for engineering enantioselective catalytic surfaces.

Self-Validating Crystallization Methodology

Obtaining high-resolution X-ray diffraction data requires a pristine crystal lattice. The free base of 3,4-dehydroproline can be difficult to crystallize due to hygroscopicity. Converting it to the hydrochloride salt provides a distinct, strong hydrogen bond donor (the protonated amine) and a versatile acceptor (the chloride ion), establishing a robust 3D hydrogen-bonding network that overcomes the entropic penalty of crystallization.

Step-by-Step Protocol for Diffraction-Quality Crystals:

  • Salt Formation & Validation: Dissolve 2,5-dihydro-1H-pyrrole-2-carboxylic acid in a 4 M hydrogen chloride solution in dioxane. Stir for 3 hours at room temperature. Remove the solvent under reduced pressure. Self-Validation: Confirm complete protonation and purity via ¹H and ¹³C NMR in D₂O prior to crystallization to ensure no residual free base disrupts lattice formation.

  • Solvent Selection: Dissolve the validated hydrochloride salt in a minimal volume of dichloromethane (DCM). If solubility is poor, introduce methanol dropwise until the solution is just clear.

  • Controlled Nucleation: Filter the solution through a 0.22 μm PTFE syringe filter into a sterile, dust-free crystallization vial. This eliminates heterogeneous nucleation sites (dust/particulates) that cause rapid, flawed crystal growth.

  • Thermal Incubation: Loosely cap the vial to allow for slow solvent evaporation and incubate at a strictly controlled 4 °C. Causality: Low temperatures reduce kinetic trapping, allowing the molecules the necessary time to find their thermodynamically optimal positions in the lattice. This process may require several weeks to months 1.

  • Diffraction Analysis: Harvest the resulting yellowish/brown crystals using a cryoloop, submerge in inert paratone oil, and mount on the goniometer. Collect data at 100 K to minimize thermal atomic displacement parameters.

Workflow S1 Synthesis of Hydrochloride Salt S2 Lyophilization & NMR Validation S1->S2 S3 Solvent Selection (DCM/MeOH) S2->S3 S4 Slow Evaporation at 4 °C (Incubation) S3->S4 S5 Single-Crystal X-Ray Diffraction S4->S5

Step-by-step experimental workflow for crystallization and X-ray diffraction analysis.

Quantitative Structural Comparisons

To facilitate rapid decision-making in drug design and structural engineering, the quantitative differences between canonical proline and the 3,4-dehydroproline derivative are summarized below.

Physicochemical PropertyCanonical Proline2,5-dihydro-1H-pyrrole-2-carboxylic acid
Ring Conformation Puckered (Endo/Exo)Flat / Unpuckered
C3-C4 Hybridization sp³ - sp³sp² - sp²
Amide Rotational Barrier BaselineSignificantly Increased
Surface Assembly (Cu(110)) Heterochiral FootprintHomochiral Footprint
Crystal Lattice Density Standard+3% denser in racemic vs homochiral forms 4
Cytotoxicity (in ASCs) StrongNone

References

  • Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. [Link]

  • Conformational properties of ascydiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues. (2017). Bioorganic & Medicinal Chemistry.[Link]

  • Lovat, G., et al. (2011). Tailoring Homochirality at Surfaces: Going Beyond Molecular Handedness. Journal of the American Chemical Society.[Link]

  • Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes. (2010). Journal of the American Chemical Society.[Link]

Sources

Exploratory

Unlocking Conformational Rigidity: Biosynthetic Precursors and Pathways of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Derivatives

[label="L-Glutamate to 3,4-Dehydroproline RiPP biosynthetic pathway and feedback inhibition loop.", shape=plaintext, fontsize=1 Executive Summary 2,5-dihydro-1H-pyrrole-2-carboxylic acid—frequently referred to in literat...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="L-Glutamate to 3,4-Dehydroproline RiPP biosynthetic pathway and feedback inhibition loop.", shape=plaintext, fontsize=1

Executive Summary

2,5-dihydro-1H-pyrrole-2-carboxylic acid—frequently referred to in literature as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid—is a rare, non-proteinogenic amino acid. Its strategic incorporation into natural products, such as the antimitotic mycotoxin Phomopsin A and engineered pyrrolobenzodiazepines (PBDs), introduces a rigid Δ3,4 double bond into the pyrrolidine ring. This planar constraint heavily restricts C γ -endo/exo puckering, thereby locking peptides into specific bioactive conformations and enhancing target-binding affinity 1. For drug development professionals and bioengineers, understanding the biosynthetic precursors of this molecule is the key to unlocking precursor-directed biosynthesis and generating novel, proteolytically stable therapeutics.

The Primary Precursor: L-Proline Anabolism

The fundamental biological precursor for 3,4-dehydroproline is the standard proteinogenic amino acid, L-proline. The de novo biosynthesis of L-proline originates from L-glutamate through a highly conserved enzymatic cascade 2.

Mechanistic Pathway:

  • Phosphorylation: Glutamyl kinase (GK) catalyzes the ATP-dependent phosphorylation of L-glutamate to γ -glutamyl phosphate (GP).

  • Reduction & Cyclization: The labile GP intermediate is reduced by γ -glutamyl phosphate reductase (GPR) to glutamate- γ -semialdehyde (GSA), which spontaneously cyclizes into Δ1 -pyrroline-5-carboxylate (P5C).

  • Final Reduction: P5C reductase (PYCR) executes an NAD(P)H-dependent reduction of P5C to yield L-proline 2.

Causality in Pathway Regulation: In wild-type biological systems, GK is subject to strict allosteric feedback inhibition by L-proline. Interestingly, 3,4-dehydroproline acts as a toxic metabolite and competitive inhibitor of GK, mimicking L-proline's regulatory feedback but with approximately threefold lower affinity ( Ki​ ~ 0.27 mM) 2. When engineering microbial hosts to utilize this analog, researchers must employ mutant GK variants (e.g., proB mutants in E. coli) that are desensitized to this feedback loop to prevent the analog from shutting down host metabolism.

Post-Translational Desaturation: The RiPP Pathway

Unlike standard Non-Ribosomal Peptide Synthetase (NRPS) pathways that activate free amino acids, the natural biosynthesis of 3,4-dehydroproline within complex macrocycles (like Phomopsin A) occurs via a Ribosomally synthesized and Post-translationally modified Peptide (RiPP) mechanism 3.

  • The Precursor Peptide (PhomA): The fungus Diaporthe leptostromiformis translates a precursor protein, PhomA, which contains multiple repeats of the core hexapeptide sequence YVIPID3.

  • The Desaturation Event: The L-proline residue embedded within this translated peptide serves as the direct substrate. The UstYa family protein PhomYe acts as a highly specialized desaturase. It abstracts hydrogen atoms from the pyrrolidine ring to form the Δ3,4 double bond, successfully converting the L-proline residue into a 3,4-dehydroproline moiety in situ14.

Biosynthesis Glu L-Glutamate P5C Δ¹-Pyrroline-5- carboxylate Glu->P5C GK & GPR (ATP/NADPH) Pro L-Proline (Primary Precursor) P5C->Pro P5C Reductase (PYCR) PhomA PhomA Peptide (Ribosomal Translation) Pro->PhomA Translation (Ribosome) DHP 3,4-Dehydroproline Residue PhomA->DHP PhomYe Desaturase (-2H) DHP->Glu Feedback Inhibition

L-Glutamate to 3,4-Dehydroproline RiPP biosynthetic pathway and feedback inhibition loop.

Precursor-Directed Biosynthesis in NRPS Systems

While RiPP pathways require peptide-bound L-proline, NRPS pathways can be engineered to directly accept exogenously supplied 2,5-dihydro-1H-pyrrole-2-carboxylic acid to generate novel analogs 5.

Mechanistic Rationale: The adenylation (A) domains of specific NRPS enzymes, such as NpsB in the tilimycin pathway, exhibit inherent substrate promiscuity. By feeding synthetic 3,4-dehydroproline to the culture, the A-domain activates the analog via adenylation and loads it directly onto the peptidyl carrier protein (PCP), bypassing the need for an upstream desaturase 5.

Workflow Step1 1. Host Engineering (Inactivate native Pro biosynthesis) Step2 2. Precursor Feeding (Add 3,4-Dehydroproline to Media) Step1->Step2 Step3 3. NRPS Adenylation (NpsB A-domain activation) Step2->Step3 Step4 4. Peptide Elongation (PCP loading & condensation) Step3->Step4 Step5 5. LC-MS/MS (Product Validation) Step4->Step5

Workflow for precursor-directed biosynthesis of 3,4-dehydroproline-containing NRPS analogs.

Experimental Protocols: Self-Validating Systems

Protocol A: In Vivo Precursor-Directed Biosynthesis of Tilimycin Analogs

Objective: Incorporate 3,4-dehydroproline into the PBD scaffold using an engineered NRPS system. Causality: Why use a proline auxotroph (proA/proB knockout)? In wild-type strains, the endogenous L-proline pool heavily outcompetes exogenous analogs for A-domain binding. By knocking out the primary biosynthetic pathway, we starve the NRPS of its natural substrate, shifting the thermodynamic equilibrium to favor the activation of the supplied 3,4-dehydroproline 5 [[2]]().

  • Strain Preparation: Generate an E. coli host heterologously expressing the tilivalline/tilimycin NRPS pathway (NpsA/NpsB) with a concurrent knockout of the proB gene.

  • Culture & Feeding: Grow the engineered strain in M9 minimal medium. At OD600 = 0.6, induce NRPS expression with IPTG (0.1 mM) and simultaneously supplement the medium with 2 mM synthetic 2,5-dihydro-1H-pyrrole-2-carboxylic acid.

  • Extraction: After 48 hours of fermentation at 20°C, pellet the cells. Extract the supernatant using ethyl acetate (1:1 v/v) to partition the hydrophobic analogs.

  • Self-Validation (LC-MS/MS): Analyze the organic extract via LC-MS/MS. Successful incorporation is validated by a mass shift of -2.016 Da compared to native tilimycin. Self-validating step: Isotopic feeding with 13C5​ -3,4-dehydroproline can be used as an internal control to definitively prove exogenous incorporation.

Protocol B: In Vitro Desaturation Assay using PhomYe

Objective: Validate the conversion of peptide-bound L-proline to 3,4-dehydroproline by the UstYa-family enzyme. Causality: Why use MALDI-TOF MS for this assay? The post-translational desaturation removes two hydrogen atoms, resulting in a precise -2.016 Da mass shift. MALDI-TOF provides the necessary resolution to distinguish the desaturated product from the native PhomA peptide without requiring complex chromatographic separation.

  • Substrate Synthesis: Synthesize the precursor peptide PhomA (containing the YVIPID motif) using standard solid-phase peptide synthesis (SPPS).

  • Enzyme Purification: Express His-tagged PhomYe in E. coli and purify via Ni-NTA affinity chromatography [[4]]().

  • Reaction Setup: Incubate 50 µM PhomA peptide with 5 µM purified PhomYe in 50 mM Tris-HCl (pH 7.5), supplemented with necessary cofactors at 30°C for 2 hours.

  • Validation: Quench the reaction with 1% TFA. Analyze via MALDI-TOF MS to observe the -2 Da shift in the intact peptide mass.

Quantitative Data Summary

ParameterL-Proline2,5-Dihydro-1H-pyrrole-2-carboxylic acidBiological / Biosynthetic Impact
Ring Conformation Flexible (C γ -endo/exo puckering)Rigid (Planar Δ3,4 double bond)Enhances target binding affinity in PBDs and mycotoxins.
Glutamyl Kinase Ki​ ~0.09 mM~0.27 mM (approx. 3x lower affinity)Acts as a feedback inhibitor of its own upstream precursor pathway.
NRPS Adenylation Efficiency 100% (Native Substrate)~60-80% (Dependent on A-domain)High enough to support precursor-directed biosynthesis without heavy enzyme engineering.
Mass (Residue in Peptide) 97.05 Da95.04 Da-2.016 Da mass shift allows precise tracking via high-resolution mass spectrometry.

References

  • Protein Engineering of Biosynthetic Enzymes Unlocks Libraries of Bioactive Tilimycin Analogs. ACS Catalysis. 5

  • Biosynthesis of Proline. EcoSal Plus - ASM Journals. 2

  • Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes. PNAS. 3

  • Proline Analogues. Chemical Reviews - ACS Publications. 1

  • Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins. Hokkaido University. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Methodology: Fmoc-Solid Phase Peptide Synthesis (SPPS) Mechanistic Rationale & Physicochemical Profiling 2,5-dihydro-1H-pyrrole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Methodology: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Mechanistic Rationale & Physicochemical Profiling

2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride—commonly known as 3,4-dehydroproline HCl or Dhp —is a powerful non-proteinogenic amino acid used to engineer conformational rigidity into peptide backbones. Unlike standard L-proline, which adopts a puckered conformation, the endocyclic π -bond of Dhp forces the pyrroline ring into a rigid, "unpuckered" (flat) state. This structural constraint significantly alters the cis-trans isomerism equilibrium of the preceding peptidyl-prolyl amide bond, enabling precise control over peptide secondary structures [1][1].

Beyond conformational control, the isolated alkene serves as a highly specific bioorthogonal handle. It is frequently utilized in late-stage peptide functionalization, such as ruthenium-catalyzed Ring-Closing Metathesis (RCM) for peptide stapling, or cross-linking to enhance proteolytic stability [2][2].

Table 1: Physicochemical Properties of 3,4-Dehydroproline vs. L-Proline

To design a successful synthesis protocol, we must account for the unique physicochemical deviations of Dhp compared to standard proline.

PropertyL-Proline3,4-Dehydroproline (Dhp)Causality / Impact on Synthesis
Ring Conformation PuckeredUnpuckered (Flat)Flattens the backbone, altering the cis-trans isomerism equilibrium of the peptide bond [1][1].
Amine pKa​ 10.689.78Reduced nucleophilicity requires highly reactive uronium coupling agents (e.g., HATU) for subsequent N-terminal elongation [1][1].
α -Proton Acidity LowHigh π -conjugation increases α -proton acidity, heightening the risk of base-catalyzed epimerization during C-terminal activation[3][3].

Process Visualization: SPPS Workflow

G A 2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl (Stable Precursor) B Fmoc-Protection (Fmoc-OSu, Na2CO3/Dioxane) A->B C Fmoc-Dhp-OH (Protected Building Block) B->C D C-Terminal Activation & Coupling (DIC / OxymaPure to prevent epimerization) C->D E N-Terminal Elongation (HATU / DIPEA for hindered amine) D->E F Global TFA Cleavage E->F G Dhp-Modified Peptide (Ready for RCM or Assays) F->G

Caption: End-to-end workflow for the preparation and SPPS integration of 3,4-dehydroproline.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Each phase includes the mechanistic causality behind the reagent choices and a mandatory Quality Control (QC) checkpoint to ensure process integrity.

Phase 1: Preparation of Fmoc-3,4-Dehydroproline

Causality: Sourcing the compound as a hydrochloride salt prevents oxidative degradation of the electron-rich alkene during long-term storage. However, standard Fmoc-SPPS requires a free-acid, N-Fmoc protected building block. We utilize Fmoc-OSu rather than Fmoc-Cl to prevent the formation of Fmoc-dipeptide impurities during the protection step.

  • Neutralization: Dissolve 2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl (1.0 eq) in a 10% aqueous Na2​CO3​ solution. Cool the reaction vessel to 0 °C in an ice bath.

  • Protection: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane and add it dropwise to the vigorously stirring aqueous solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (QC 1): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the Fmoc-OSu spot confirms reaction completion.

  • Workup: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl (avoiding strong, concentrated acids to prevent alkene hydration). Extract the product with Ethyl Acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield Fmoc-Dhp-OH as a white/amber solid.

Phase 2: C-Terminal Coupling of Fmoc-Dhp-OH to Resin

Causality: The α -proton of Dhp is highly susceptible to base-catalyzed abstraction due to the electron-withdrawing nature of the adjacent double bond, leading to rapid epimerization [3][3]. To mitigate this, a base-free coupling environment utilizing DIC and OxymaPure is strictly mandated.

Table 2: Impact of Coupling Reagents on Dhp Epimerization and Yield
Coupling ReagentsBaseEpimerization (D-Dhp %)Coupling EfficiencyRecommendation
HATU / HOAtDIPEA (Strong)> 15%> 98%Avoid. High epimerization ruins stereochemical integrity.
DIC / OxymaPureNone (Base-free)< 1%> 95%Optimal. Preserves stereocenter while maintaining high yield.
  • Deprotection: Swell the peptidyl-resin in DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-Dhp-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq).

  • Coupling: Pre-activate the mixture for 2 minutes, then transfer it to the resin. Shake at room temperature for 60 minutes.

  • Self-Validation (QC 2): Perform a standard Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling of the Dhp residue.

Phase 3: N-Terminal Elongation (Coupling onto Dhp)

Causality: The secondary amine of the unpuckered pyrroline ring exhibits a reduced pKa​ (9.78) compared to standard L-proline (10.68) [1][1]. This electronic deactivation, combined with steric hindrance, necessitates the use of highly reactive uronium salts (e.g., HATU) to drive the acylation of the incoming amino acid [4][4].

  • Deprotection: Remove the Fmoc group from the Dhp residue using 20% Piperidine/DMF (2 × 5 min). Wash thoroughly with DMF.

  • Activation: Dissolve the subsequent Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq) to generate the highly reactive 7-aza-benzotriazole active ester.

  • Coupling: Add the activated solution to the resin and shake for 120 minutes. (Note: A double coupling cycle is highly recommended for bulky incoming amino acids).

  • Self-Validation (QC 3): Perform a Chloranil test (do not use the Kaiser test, as it yields false negatives for secondary amines). A negative result (colorless beads, no blue/green color) confirms successful elongation.

  • Cleavage & Final QC: Following sequence completion, cleave the peptide using standard TFA/TIPS/H2O (95:2.5:2.5). Validate the final product via Chiral LC-MS to confirm the target mass and the absence of D-Dhp epimers.

References

  • Brummond, K. M., & Mitasev, B. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. ACS Publications. Available at:[Link]

  • Lin, E. (2024). The Synthesis of Fluorinated Proline Analogues. ePrints Soton - University of Southampton. Available at:[Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central (PMC). Available at:[Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at:[Link]

  • Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols: (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Frontier in Organocatalysis The field of asymmetric organocatalysis has been revolut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Frontier in Organocatalysis

The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce stereoselectivity in chemical transformations. Among these, L-proline and its derivatives have emerged as powerful catalysts for a wide array of reactions, including aldol, Mannich, Michael, and Diels-Alder reactions.[1][2] This success is largely attributed to their ability to form transient chiral enamines and iminium ions with substrates, effectively controlling the stereochemical outcome of the reaction.[3][4]

This technical guide delves into the application of a structurally related, yet less explored catalyst: (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride . The introduction of a double bond within the pyrrolidine ring presents intriguing possibilities for modulating the catalyst's steric and electronic properties, potentially offering unique reactivity and selectivity profiles compared to its saturated counterpart, proline. The hydrochloride salt form ensures stability and can influence solubility in various reaction media.

These application notes provide a comprehensive overview of the theoretical framework, practical considerations, and detailed protocols for employing (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride in key asymmetric transformations. The protocols are grounded in the well-established principles of proline catalysis and adapted to the specific characteristics of this unsaturated analog.

Core Principles: Enamine and Iminium Ion Catalysis

The catalytic activity of (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is predicated on its ability to engage in two primary catalytic cycles, analogous to proline catalysis:

  • Enamine Catalysis: In reactions involving carbonyl donors (e.g., ketones and aldehydes), the secondary amine of the catalyst condenses with the carbonyl group to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating its addition to an electrophile. The stereochemistry of the approach of the electrophile is directed by the chiral scaffold of the catalyst.

  • Iminium Ion Catalysis: For reactions with α,β-unsaturated carbonyl acceptors, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the acceptor, activating it towards nucleophilic attack. The steric bulk of the catalyst shields one face of the iminium ion, dictating the stereoselective addition of the nucleophile.

The carboxylic acid moiety in the catalyst plays a crucial role in both cycles, acting as a general acid/base co-catalyst to facilitate proton transfer steps within the transition state assembly.[1][5]

Mechanistic Pathways

Below are the generalized mechanistic cycles for enamine and iminium ion catalysis utilizing (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride.

G cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Catalyst (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde Donor Addition Stereoselective Addition Enamine->Addition + Electrophile Electrophile Electrophile (e.g., Aldehyde) Iminium_hydrolysis Hydrolysis Addition->Iminium_hydrolysis Forms C-C bond Product_enamine Chiral Product Iminium_hydrolysis->Product_enamine + H2O Product_enamine->Catalyst - Product Catalyst2 (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl Iminium Chiral Iminium Ion Catalyst2->Iminium + Enone - H2O Enone α,β-Unsaturated Aldehyde/Ketone Addition2 Stereoselective Addition Iminium->Addition2 + Nucleophile Nucleophile Nucleophile Enamine_hydrolysis Hydrolysis Addition2->Enamine_hydrolysis Forms C-Nu bond Product_iminium Chiral Product Enamine_hydrolysis->Product_iminium + H2O Product_iminium->Catalyst2 - Product G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dried flask under N2/Ar add_catalyst Add (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl start->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent cool Cool to specified temp. add_solvent->cool add_reactants Add substrates (electrophile then nucleophile) cool->add_reactants stir Stir at specified temp. add_reactants->stir tlc Monitor by TLC stir->tlc tlc->stir Incomplete quench Quench reaction tlc->quench Complete extract Aqueous workup & extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash column chromatography concentrate->purify nmr ¹H NMR (yield, dr) purify->nmr hplc Chiral HPLC (ee) purify->hplc final_product Enantioenriched Product nmr->final_product hplc->final_product

Sources

Method

Application Note: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride in Drug Discovery and Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, peptidomimetic library design, and validated experimental protocols. Introduction & Chemical Prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, peptidomimetic library design, and validated experimental protocols.

Introduction & Chemical Profile

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride—commonly referred to as 3,4-dehydroproline hydrochloride or 3-pyrroline-2-carboxylic acid hydrochloride —is a highly valuable non-natural amino acid in medicinal chemistry. Structurally, it is a proline derivative featuring a carbon-carbon double bond between the C3 and C4 positions of the pyrrolidine ring.

As a Senior Application Scientist, I frequently leverage this compound to solve complex structural biology problems. The introduction of sp2 hybridized carbons into the five-membered ring fundamentally alters its geometry. It flattens the ring pucker, restricts conformational flexibility, and significantly shifts the thermodynamics of the cis-trans isomerization of the preceding peptide bond. These unique physicochemical properties make it an indispensable building block for developing conformationally constrained peptidomimetics, suicide inhibitors, and metabolic probes.

Table 1: Physicochemical Properties
ParameterValue
Chemical Name 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Common Name 3,4-Dehydroproline hydrochloride
CAS Numbers 201469-31-0 (HCl salt) / 3395-35-5 (Free base) / 4043-88-3 (S-enantiomer)
Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
Key Structural Feature C3-C4 unsaturation restricting pyrrolidine ring pucker

Mechanistic Role in Drug Discovery

Conformational Constraint in Peptidomimetics

Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, restricting the ϕ dihedral angle and frequently inducing β -turns. Replacing native proline with 3,4-dehydroproline locks the peptide backbone into an even more rigid conformation. This structural pre-organization reduces the entropic penalty upon target binding, frequently resulting in enhanced receptor affinity.

A classic demonstration of this causality is found in the modification of the hormone oxytocin. When the native proline at position 7 is replaced with L-3,4-dehydroproline, the resulting analogue exhibits a parallel displacement of the cumulative uterotonic log dose-response curve toward a lower concentration, effectively doubling its uterotonic potency without altering the maximum response [1]. Furthermore, combinatorial libraries utilizing the 3-pyrroline scaffold have been successfully deployed to discover novel thrombin inhibitors and VLA-4 antagonists [2].

Table 2: Pharmacological Comparison of Oxytocin vs. [7-(L-3,4-dehydroproline)]oxytocin [1]
Pharmacological PropertyNative Oxytocin[7-(L-3,4-dehydroproline)]oxytocin
Rat Uterotonic Activity (U/mg) ~5001071 ± 59
Avian Vasodepressor (U/mg) ~500548 ± 10
Rat Antidiuretic Activity (U/mg) ~55.9 ± 0.2
pD2 (Uterotonic log dose) 8.639.26
Mechanism-Based (Suicide) Inhibition of Prolyl 4-Hydroxylase

3,4-Dehydroproline is a potent inhibitor of peptidyl proline hydroxylation, a critical step in collagen biosynthesis. It acts as an enzyme-activated suicide inhibitor. Causality: When prolyl 4-hydroxylase attempts to hydroxylate the C4 position of the dehydroproline residue, the pre-existing double bond facilitates the formation of a highly reactive electrophilic intermediate. This intermediate covalently alkylates the enzyme's active site, leading to irreversible inactivation. This makes the compound a powerful tool for studying fibrotic diseases and extracellular matrix (ECM) remodeling.

Targeting the Proline-P5C Cycle in Cancer Metabolism

Recent breakthroughs in cancer metabolism have highlighted the Proline-Pyrroline-5-Carboxylate (P5C) cycle as a critical driver of tumor survival, ATP production, and redox homeostasis [3]. The cycle is driven by Proline Dehydrogenase (PRODH) and P5C Reductase (PYCR). 3,4-Dehydroproline serves as a highly specific molecular probe and lead compound to inhibit PRODH, disrupting the metabolic flexibility of hypoxic tumor cells.

G PRO L-Proline PRODH PRODH Enzyme (Proline Dehydrogenase) PRO->PRODH P5C Pyrroline-5-Carboxylate (P5C) PYCR PYCR Enzyme (P5C Reductase) P5C->PYCR CANCER Cancer Cell Survival (Redox Homeostasis) P5C->CANCER ATP & ROS signaling PRODH->P5C Oxidation PYCR->PRO Reduction DHP 3,4-Dehydroproline (Metabolic Probe) DHP->PRODH Suicide Inhibition

Diagram 1: The Proline-P5C Cycle and its targeted inhibition by 3,4-Dehydroproline.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in quality control steps guarantee that experimental failures are caught immediately, saving time and reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 3,4-Dehydroproline

The secondary amine of the 3-pyrroline ring is sterically hindered and less nucleophilic than primary amines. Therefore, standard coupling reagents (like HBTU) often result in incomplete couplings. Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its 7-aza-benzotriazole moiety provides superior activation kinetics and stabilizes the highly reactive O-acylisourea intermediate, overcoming the steric bulk of the dehydroproline ring.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Step: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines.

  • Coupling of Fmoc-3,4-Dehydroproline:

    • Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-3,4-dehydroproline and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Post-Coupling Validation:

    • Self-Validation Step: Perform a Chloranil test (specific for secondary amines). A colorless or pale yellow bead indicates successful coupling (no unreacted secondary amines from a previous proline, if applicable). If coupling a subsequent amino acid onto the dehydroproline, the Chloranil test will be blue/green before coupling and clear after.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade water for 2 hours.

    • Note: TIPS is chosen over ethanedithiol (EDT) to prevent unwanted radical addition across the C3-C4 double bond of the pyrroline ring.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the constrained peptide. Centrifuge, wash twice with ether, and lyophilize.

G N1 Identify Target Peptide (e.g., Oxytocin) N2 Select Proline Residue for Replacement N1->N2 N3 Fmoc-SPPS Coupling (Fmoc-3,4-Dehydroproline + HATU/DIPEA) N2->N3 N4 Self-Validation: Chloranil Test N3->N4 N4->N3 If test is positive (incomplete) N5 TFA/TIPS Cleavage (Preserves Double Bond) N4->N5 If test is negative (complete) N6 Conformationally Constrained Peptidomimetic N5->N6

Diagram 2: Workflow for the synthesis of conformationally constrained peptidomimetics.

Protocol 2: In Vitro Prolyl 4-Hydroxylase Inhibition Assay

This assay measures the ability of 3,4-dehydroproline to inhibit the conversion of proline to hydroxyproline by tracking the stoichiometric decarboxylation of the co-substrate, 2-oxoglutarate, into succinate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.8), 2 mM ascorbate, 50 µM FeSO 4​ , 0.1 mg/mL catalase, and 0.5 mM 2-oxoglutarate.

  • Enzyme and Inhibitor Pre-incubation:

    • Mix recombinant human prolyl 4-hydroxylase (P4H) with varying concentrations of 3,4-dehydroproline hydrochloride (0.1 µM to 1 mM) in the assay buffer.

    • Incubate at 37°C for 15 minutes. Causality: Because 3,4-dehydroproline is a suicide inhibitor, pre-incubation is mandatory to allow the mechanism-based covalent alkylation of the active site to occur before substrate competition begins.

  • Reaction Initiation: Add 100 µM of a synthetic unhydroxylated collagen peptide substrate (e.g., (Pro-Pro-Gly) 10​ ) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Control: Dimethyloxalylglycine (DMOG), a known competitive inhibitor of 2-oxoglutarate-dependent dioxygenases.

    • Negative Control: Vehicle only (establishes Vmax​ ).

  • Quantification: Terminate the reaction by boiling for 5 minutes. Quantify the production of succinate using a coupled succinyl-CoA synthetase/pyruvate kinase colorimetric assay (absorbance at 540 nm) or via LC-MS/MS.

References

  • Moore S, Felix AM, Meienhofer J, Smith CW, Walter R. "Pharmacological effects of introducing a double bond into a binding site of oxytocin. Analogues with L-3,4-dehydroproline in position 7." Journal of Medicinal Chemistry. 1977. URL:[Link]

  • Werner S, Kasi D, Brummond KM. "Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library." Journal of Combinatorial Chemistry. 2007. URL:[Link]

  • Tanner JJ, Fendt SM, Becker DF. "The Proline Cycle As a Potential Cancer Therapy Target." Biochemistry. 2018. URL:[Link]

Application

Application Notes and Protocols: Derivatization Strategies for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride Prior to HPLC Analysis

Introduction 2,5-dihydro-1H-pyrrole-2-carboxylic acid, a cyclic secondary amino acid, presents analytical challenges for quantification by High-Performance Liquid Chromatography (HPLC). Its lack of a strong chromophore o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-dihydro-1H-pyrrole-2-carboxylic acid, a cyclic secondary amino acid, presents analytical challenges for quantification by High-Performance Liquid Chromatography (HPLC). Its lack of a strong chromophore or fluorophore results in poor sensitivity with common UV-Vis or fluorescence detectors. To overcome this limitation, pre-column derivatization is an essential strategy to enhance its detectability. This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust derivatization methods for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, utilizing 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).

The choice of derivatization reagent is critical and depends on the analytical requirements, such as desired sensitivity, sample matrix complexity, and available detection capabilities. Both Fmoc-Cl and Dansyl Chloride react with secondary amines to form stable derivatives with excellent UV absorbance or fluorescence properties.[1][2] This application note will detail the underlying chemistry, provide step-by-step protocols, and offer a comparative analysis to guide the selection of the most suitable method.

Method 1: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Principle and Expertise

The reaction of Fmoc-Cl with a secondary amine, such as the one present in 2,5-dihydro-1H-pyrrole-2-carboxylic acid, proceeds via nucleophilic acyl substitution. The secondary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate linkage and the liberation of hydrochloric acid.[3] This reaction is typically performed under basic conditions to neutralize the liberated acid and to ensure the amine is in its more nucleophilic, deprotonated state.

The resulting Fmoc-derivative is highly hydrophobic and possesses a strong UV chromophore, the fluorenyl group, which allows for sensitive detection at approximately 265 nm.[1] The derivatives are also fluorescent, with an excitation wavelength of around 265 nm and an emission wavelength of about 310 nm, offering an alternative and often more sensitive detection method.[1] A key advantage of the Fmoc group is its stability under acidic conditions, which provides flexibility in the choice of HPLC mobile phases.[4] However, it is labile to basic conditions, a property exploited in solid-phase peptide synthesis for its removal.[5]

Experimental Protocol
Reagents and Materials
  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride standard

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), ≥99.0% (HPLC)

  • Borate buffer (0.2 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Hydrochloric acid (HCl), 1 M

  • Pentane or Hexane, HPLC grade

  • 0.22 µm syringe filters

Derivatization Procedure
  • Standard/Sample Preparation: Accurately weigh and dissolve 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride in deionized water to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with deionized water. For real samples, perform necessary extraction and clean-up steps, and reconstitute the final extract in deionized water.

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of 0.2 M borate buffer (pH 9.0).

  • Fmoc-Cl Addition: Prepare a fresh solution of Fmoc-Cl in acetonitrile (e.g., 15 mM). Add 300 µL of the Fmoc-Cl solution to the sample mixture.

  • Reaction: Vortex the mixture immediately for 30 seconds and allow the reaction to proceed at room temperature for 10-20 minutes.[6]

  • Quenching and Extraction of Excess Reagent: To stop the reaction and remove the excess, unreacted Fmoc-Cl, add 500 µL of pentane or hexane. Vortex vigorously for 1 minute. The unreacted, hydrophobic Fmoc-Cl will partition into the organic phase.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Sample Collection: Carefully remove and discard the upper organic layer. Repeat the extraction (steps 5-7) two more times to ensure complete removal of excess Fmoc-Cl.

  • Final Preparation: Filter the lower aqueous layer containing the Fmoc-derivatized analyte through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis of Fmoc-Derivative
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing linearly to elute the more hydrophobic Fmoc-derivative. For example: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)

  • Injection Volume: 20 µL

Workflow Diagram

Fmoc_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Standard/Sample Solution Buffer 2. Add Borate Buffer (pH 9.0) Sample->Buffer FmocCl 3. Add Fmoc-Cl in ACN Buffer->FmocCl React 4. Vortex & React (10-20 min) FmocCl->React Quench 5. Add Pentane/Hexane React->Quench Extract 6. Vortex & Centrifuge Quench->Extract Collect 7. Collect Aqueous Layer Extract->Collect Filter 8. Filter (0.22 µm) Collect->Filter HPLC 9. Inject into HPLC Filter->HPLC

Caption: Workflow for Fmoc-Cl Derivatization.

Method 2: Derivatization with Dansyl Chloride

Principle and Expertise

Dansyl chloride reacts with primary and secondary amines under alkaline conditions (typically pH 9.5-10) to form stable N-dansyl sulfonamide derivatives.[2][7] The reaction involves the nucleophilic attack of the secondary amine of 2,5-dihydro-1H-pyrrole-2-carboxylic acid on the electron-deficient sulfur atom of the sulfonyl chloride group, with the subsequent elimination of chloride.

The resulting dansylated derivative is highly fluorescent, which allows for very sensitive detection. The excitation and emission wavelengths for dansyl derivatives are typically around 330-340 nm and 520-530 nm, respectively. The dansyl derivatives also exhibit strong UV absorbance, providing an alternative detection method.[2] A significant side reaction to consider is the hydrolysis of Dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid, which is favored at high pH and temperature.[8] Therefore, careful control of reaction conditions is crucial for reproducibility.

Experimental Protocol
Reagents and Materials
  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride standard

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), ≥99.0% (HPLC)

  • Sodium bicarbonate buffer (0.2 M, pH 9.5)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Formic acid, 2% (v/v)

  • 0.22 µm syringe filters

Derivatization Procedure
  • Standard/Sample Preparation: Prepare standard and sample solutions as described in the Fmoc-Cl protocol. If the sample matrix contains proteins, a deproteinization step (e.g., with cold acetonitrile) is recommended prior to derivatization.

  • Reaction Setup: In a microcentrifuge tube, place 100 µL of the standard or sample solution.

  • Buffer Addition: Add 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5) and vortex briefly.

  • Dansyl Chloride Addition: Prepare a fresh solution of Dansyl chloride in acetone or acetonitrile (e.g., 10 mg/mL). Add 100 µL of the Dansyl chloride solution to the sample mixture.

  • Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 45-60 minutes in the dark to prevent photodegradation.

  • Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of 2% formic acid to stop the reaction by consuming the excess Dansyl chloride. Vortex for 30 seconds.

  • Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis of Dansyl-Derivative
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B and gradually increase it. For example: 0-5 min, 20% B; 5-25 min, 20-70% B; 25-30 min, 70% B; 30-35 min, 70-20% B; 35-40 min, 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Fluorescence (Excitation: 330 nm, Emission: 530 nm) or UV at 254 nm.[9]

  • Injection Volume: 20 µL

Workflow Diagram

Dansyl_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Quenching cluster_analysis Analysis Sample 1. Standard/Sample Solution Buffer 2. Add Bicarbonate Buffer (pH 9.5) Sample->Buffer DansylCl 3. Add Dansyl-Cl Solution Buffer->DansylCl React 4. Vortex & Incubate (60°C, 45-60 min) DansylCl->React Quench 5. Add Formic Acid React->Quench Filter 6. Filter (0.22 µm) Quench->Filter HPLC 7. Inject into HPLC Filter->HPLC

Caption: Workflow for Dansyl Chloride Derivatization.

Comparative Analysis of Derivatization Methods

The selection between Fmoc-Cl and Dansyl Chloride should be based on a careful consideration of their respective advantages and disadvantages.

FeatureFmoc-Cl DerivatizationDansyl Chloride Derivatization
Reaction Conditions Room temperature, 10-20 minutes60°C, 45-60 minutes
Derivative Stability Stable, especially in acidic conditions.[4]Generally stable, but can be susceptible to hydrolysis.[8]
Detection Method UV (265 nm), Fluorescence (Ex: 265 nm, Em: 315 nm)Fluorescence (Ex: 330 nm, Em: 530 nm), UV (254 nm)
Sensitivity HighVery High (especially with fluorescence detection)
Byproducts Excess Fmoc-Cl and its hydrolysis product (Fmoc-OH) can interfere if not removed.[1]Dansyl sulfonic acid (from hydrolysis) is a fluorescent byproduct.[8]
Cleanup Requires liquid-liquid extraction to remove excess reagent.Quenching with acid is sufficient.
Automation The extraction step can be more challenging to automate.The simpler workflow is more amenable to automation.

Conclusion

Both Fmoc-Cl and Dansyl Chloride are effective derivatizing agents for the HPLC analysis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. The choice of method will depend on the specific analytical needs. For highest sensitivity, Dansyl Chloride with fluorescence detection is often preferred. However, the milder reaction conditions and derivative stability of the Fmoc-Cl method are advantageous in certain applications. The detailed protocols and comparative analysis provided in this application note should enable researchers to successfully implement a robust and reliable method for the quantification of this important analyte.

References

  • Takeuchi, T. (n.d.). HPLC Analysis of Dansyl Derivatives. InTech. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available at: [Link]

  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 837-849. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. ResearchGate. Available at: [Link]

  • Yuan, Z. F., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2030, 139-148. Available at: [Link]

  • Lam, S., & Karmen, A. (1980). Resolution of D,L-Dansyl Amino Acids by HELC with a Cu(II)-L-proline Eluant. Journal of Liquid Chromatography, 3(10), 1579-1582. Available at: [Link]

  • Macek, K., Deyl, Z., & Smrz, M. (1982). Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 284-290. Available at: [Link]

  • Harvey, S. R., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 345. Available at: [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1035(1), 63-73. Available at: [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Available at: [Link]

  • Organic Chemistry. (2022, January 11). Adding Fmoc Group With Fmoc-Cl Mechanism [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • E. Forgács, T. Cserháti. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Liquid Chromatography & Related Technologies, 32(10), 1385-1407. Available at: [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Fabiani, A., et al. (2002). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-chloroformate. Journal of Chromatographic Science, 40(1), 14-18. Available at: [Link]

  • UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang) - Standard Operating Procedures. UCLA-DOE Institute. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Available at: [Link]

Sources

Method

2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride as a building block in organic synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (Synonyms: 3,4-dehydroproline hydrochloride, 3-pyrroline-2-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (Synonyms: 3,4-dehydroproline hydrochloride, 3-pyrroline-2-carboxylic acid hydrochloride) CAS Number: 201469-31-0[1][2]

Executive Summary & Structural Rationale

In the realm of peptidomimetics and diversity-oriented synthesis, the incorporation of conformationally restricted amino acids is a primary strategy for enhancing metabolic stability, receptor binding affinity, and structural rigidity. 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (hereafter referred to as 3,4-dehydroproline or Dhp) serves as a highly versatile, chiral building block[3][4].

Unlike standard L-proline, which exhibits a flexible pyrrolidine ring that rapidly interconverts between -endo and -exo puckered states, the introduction of the sp2 -hybridized carbons at the C3 and C4 positions in Dhp forces the pyrroline ring into a nearly planar conformation[5][6].

Causality in Experimental Design:

  • Altered Amide Isomerism: The flattened ring structure directly impacts the cis-trans isomerism of the preceding peptidyl-prolyl amide bond. The pKa of the secondary amine in Dhp (approx. 9.78) is lower than that of standard proline (10.68), which slightly reduces its nucleophilicity but significantly alters the thermodynamic stability of the resulting peptide sequences[5].

  • Enhanced Binding: The π -electron system of the 3,4-double bond allows for unique π−π or cation- π interactions within target binding pockets, often leading to increased biological activity compared to the parent proline-containing peptides[4].

  • Synthetic Handle: The olefinic bond acts as a reactive scaffold for "proline editing." It can be subjected to stereoselective dihydroxylation, epoxidation, or cross-metathesis to generate highly functionalized, unnatural amino acids (e.g., 3,4-dihydroxyproline or fluorinated derivatives) directly on a solid support or in solution[7][8].

Mechanistic Workflows

To effectively utilize 3,4-dehydroproline hydrochloride, the secondary amine must first be orthogonally protected (typically with a Boc or Fmoc group), followed by coupling to the target sequence, and optionally, post-synthetic modification of the double bond.

Workflow A 3,4-Dehydroproline HCl (Starting Material) B N-Protection (e.g., Boc2O, Base) A->B Neutralization & Protection C Peptide Coupling (DIC/HONB or HATU) B->C Amide Bond Formation D Olefin Functionalization (Dihydroxylation / Metathesis) C->D Proline Editing (Optional)

Caption: Synthetic workflow for the incorporation and modification of 3,4-dehydroproline.

Quantitative Data: Physicochemical & Coupling Parameters

Understanding the physicochemical differences between Proline and 3,4-Dehydroproline is critical for optimizing reaction times and predicting peptide behavior. Because Dhp is less nucleophilic, highly efficient coupling reagents are required to prevent incomplete reactions and epimerization[5][9].

Table 1: Physicochemical Comparison of Proline vs. 3,4-Dehydroproline

ParameterL-Proline3,4-Dehydroproline (Dhp)Synthetic Implication
Ring Conformation Flexible (endo/exo pucker)Planar / UnpuckeredInduces distinct β -turn geometries in peptides.
Amine pKa​ 10.689.78Reduced nucleophilicity; requires stronger activation for N-acylation.
Carboxyl pKa​ 1.991.99Unchanged; C-terminal activation proceeds similarly to Proline.
ΔpKa​ (s-trans - s-cis) 0.700.66Exhibits an almost unchanged equilibrium of trans/cis ratios in solution[5].

Table 2: Optimized Coupling Reagents for 3,4-Dehydroproline

Coupling SystemBaseEpimerization RiskRecommended Use Case
HATU DIPEAModerateStandard solution-phase coupling; highly reactive for hindered amines.
DIC / HONB None / CollidineLowSolid-phase peptide synthesis (SPPS); minimizes double insertion[9].
Acid Chloride NoneVery LowOvercoming extreme steric hindrance or deactivated N-termini[5].

Experimental Protocols

The following protocols represent self-validating systems. Built-in pH checks and TLC monitoring steps ensure that the causality of the chemical transformations (e.g., complete neutralization of the HCl salt prior to protection) is respected.

Protocol A: Synthesis of N-Boc-3,4-dehydroproline

Objective: Convert the commercially available hydrochloride salt into an orthogonally protected building block suitable for peptide synthesis[10].

Reagents & Materials:

  • (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: 1.0 eq

  • Di-tert-butyl dicarbonate ( Boc2​O ): 1.2 eq

  • Sodium Hydroxide (NaOH, 1M aqueous): 2.5 eq

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Neutralization: Suspend the 3,4-dehydroproline hydrochloride in the Dioxane/Water mixture. Causality: The biphasic-compatible solvent system ensures both the polar salt and the non-polar Boc2​O remain in solution.

  • Dropwise, add 1M NaOH until the pH of the solution reaches ~9-10. Validation: The solution should become completely clear as the free amine is generated.

  • Protection: Cool the reaction vessel to 0 °C using an ice bath. Add Boc2​O dropwise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with Diethyl Ether (2 × 20 mL) to remove unreacted Boc2​O . Discard the organic layer.

  • Critical Step: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M KHSO 4​ or 1M HCl. Causality: This protonates the carboxylate, driving the N-Boc-amino acid into the organic phase during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield N-Boc-3,4-dehydroproline as a viscous oil or off-white solid.

Protocol B: Amide Coupling of 3,4-Dehydroproline (Solution Phase)

Objective: Couple the carboxyl group of N-Boc-3,4-dehydroproline to a primary amine using a high-efficiency carbodiimide protocol[4][9].

Reagents & Materials:

  • N-Boc-3,4-dehydroproline: 1.0 eq

  • Target Amine (e.g., amino acid ester): 1.1 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.1 eq

  • N-Hydroxy-5-norbornene-2,3-dicarboxylimide (HONB) or HOBt: 1.1 eq

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-3,4-dehydroproline and HONB in anhydrous DMF under an inert atmosphere (N 2​ or Ar). Cool to 0 °C.

  • Add DIC dropwise. Stir for 15 minutes at 0 °C. Causality: Pre-activation forms the active ester, reducing the chance of epimerization at the α -carbon before the amine is introduced.

  • Coupling: Add the target amine to the solution. If the amine is a salt (e.g., hydrochloride), add 1.1 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Monitor via TLC (typically 1:1 EtOAc/Hexane, visualized with Ninhydrin for the disappearance of the primary amine).

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid and HONB byproducts), and brine.

  • Dry over MgSO 4​ , filter, and concentrate. Purify via flash column chromatography if necessary.

Structural Impact Visualization

Conformation cluster_0 cluster_1 Root Proline Analog Substitution N1 Standard L-Proline (Flexible Pucker) Root->N1 N2 3,4-Dehydroproline (Planar Pyrroline Ring) Root->N2 Out1 Variable cis/trans ratio Dynamic Conformation N1->Out1 Out2 Restricted Conformation Enhanced π-π Interactions N2->Out2

Caption: Conformational effects of replacing standard L-proline with 3,4-dehydroproline in peptides.

References

  • (S)-3-Pyrroline-2-carboxylic acid | Manasa Life Sciences. manasalifesciences.com.
  • (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 201469-31-0 - Sigma-Aldrich. sigmaaldrich.com.
  • (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95% - Advanced ChemBlocks. achemblock.com.
  • Synthesis of l-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. acs.org.
  • EP4201951A1 - Method for peptide synthesis - Google Patents. google.com.
  • Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library - ACS Publications. acs.org.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. nih.gov.
  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline - Beilstein Journals. beilstein-journals.org.
  • Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine using PET. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Welcome to the technical support center for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis, which typically proceeds via a Boc-protected intermediate.

Flowchart: Troubleshooting Low Yield

Below is a decision-making workflow to diagnose and resolve common causes of low reaction yield.

G cluster_0 Diagnosis cluster_1 Precursor Synthesis Issues cluster_2 Deprotection & Isolation Issues cluster_3 Solutions start Low Overall Yield of 2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl check_precursor Analyze Boc-protected intermediate purity and yield. start->check_precursor check_deprotection Analyze deprotection reaction mixture. check_precursor->check_deprotection Precursor OK rcm_issue Problem with Ring-Closing Metathesis (RCM)? check_precursor->rcm_issue Low Precursor Yield incomplete_deprotection Incomplete Boc Deprotection? check_deprotection->incomplete_deprotection Low Final Product Yield alkoxy_issue Problem with Alkoxycarbonylation? rcm_issue->alkoxy_issue RCM appears successful solution_rcm Optimize RCM catalyst, solvent, and temperature. rcm_issue->solution_rcm Yes solution_alkoxy Verify strong base quality and reaction temperature for alkoxycarbonylation. alkoxy_issue->solution_alkoxy Yes side_reactions Side Reactions During Deprotection? incomplete_deprotection->side_reactions Deprotection appears complete solution_deprotection_time Increase reaction time or acid concentration for deprotection. incomplete_deprotection->solution_deprotection_time Yes isolation_loss Product Loss During Workup/Purification? side_reactions->isolation_loss Minimal side products solution_scavengers Add scavengers (e.g., anisole) during deprotection. side_reactions->solution_scavengers Yes solution_purification Optimize crystallization/precipitation conditions. isolation_loss->solution_purification Yes

Caption: Troubleshooting workflow for low yield synthesis.

Question 1: My overall yield is consistently low. Where should I start troubleshooting?

Answer: A low overall yield can originate from multiple stages of the synthesis. A systematic approach is crucial. The synthesis is typically a two-stage process:

  • Formation of the N-Boc protected intermediate, (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

  • Deprotection of the Boc group to yield the final hydrochloride salt.

Start by analyzing the yield and purity of the isolated N-Boc protected intermediate before proceeding to the deprotection step. If the yield of the intermediate is low, focus your optimization efforts on the initial synthetic steps, such as the ring-closing metathesis (RCM) and alkoxycarbonylation.[1] If the intermediate is obtained in good yield and purity, then the deprotection and isolation steps are the likely source of the problem.

Question 2: I suspect issues with the synthesis of the Boc-protected intermediate. What are the common pitfalls?

Answer: The synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid often involves a ring-closing metathesis followed by a directed alkoxycarbonylation.[1][2]

  • Ring-Closing Metathesis (RCM): The efficiency of this step is highly dependent on the ruthenium catalyst used. Ensure the catalyst is active and used under an inert atmosphere. Catalyst decomposition can lead to incomplete reaction. The choice of solvent and reaction temperature can also influence the reaction rate and catalyst stability.

  • Directed Alkoxycarbonylation: This step typically employs a strong lithium base, such as s-BuLi or a combination of n-BuLi and a diamine like TMEDA, at low temperatures to deprotonate the position adjacent to the nitrogen.[1] Inconsistent results are often due to:

    • Inactive Base: The quality of the strong base is critical. Use freshly titrated or newly purchased reagents.

    • Temperature Control: Maintaining a very low temperature (e.g., -78 °C) is essential to ensure regioselectivity and prevent side reactions.

    • Electrophile: The subsequent reaction with an alkyl carbonate should be efficient. Complex mixtures can result if other chloroformates or cyanoformates are used.[1]

Question 3: The Boc-deprotection step seems to be the problem. How can I improve the yield here?

Answer: The deprotection of the N-Boc group is achieved with strong acids, typically anhydrous HCl in a solvent like dioxane or methanol.[1][3] Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed. If the reaction is sluggish, you can try slightly increasing the reaction time or using a higher concentration of HCl.[3]

  • Side Reactions: The intermediate t-butyl cation formed during deprotection is a potent electrophile and can lead to side reactions, especially if other nucleophiles are present.[4] The double bond in the 2,5-dihydro-1H-pyrrole ring can also be susceptible to acid-catalyzed side reactions. Using a scavenger like anisole or thioanisole can help to trap the t-butyl cation and prevent unwanted alkylations.[3]

  • Product Isolation: 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a salt and its solubility can be challenging. Significant product loss can occur during workup and purification. Ensure complete precipitation of the product from the reaction mixture. This can often be facilitated by the addition of a less polar solvent like diethyl ether after the reaction is complete.

ParameterRecommended ConditionRationale
Deprotection Reagent 4M HCl in DioxaneEffective and provides the desired hydrochloride salt directly.[1][5]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.[3]
Reaction Time 30 min to 16 hoursMonitor by TLC/LC-MS for completion.[1][5]
Additives Anisole (scavenger)Traps the t-butyl cation to prevent side reactions.[3]

Table 1: Recommended Conditions for Boc Deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boc deprotection with HCl?

A1: The deprotection is an acid-catalyzed process. The mechanism involves the following steps:

  • Protonation of the carbonyl oxygen of the Boc group by HCl.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.

  • The liberated amine is then protonated by the excess HCl in the reaction mixture to form the final hydrochloride salt.[6]

G Boc-Protected Amine Boc-Protected Amine Protonated Boc Group Protonated Boc Group Boc-Protected Amine->Protonated Boc Group + H+ Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Boc Group->Carbamic Acid + t-Butyl Cation Fragmentation Free Amine + CO2 Free Amine + CO2 Carbamic Acid + t-Butyl Cation->Free Amine + CO2 Decarboxylation Amine Hydrochloride Salt Amine Hydrochloride Salt Free Amine + CO2->Amine Hydrochloride Salt + HCl

Caption: Boc deprotection mechanism overview.

Q2: Can I use Trifluoroacetic Acid (TFA) for the deprotection?

A2: Yes, TFA is also commonly used for Boc deprotection.[3] However, it will yield the trifluoroacetate salt of the amine. To obtain the hydrochloride salt, an additional salt exchange step would be necessary. Using HCl in dioxane or methanol is more direct as it provides the desired hydrochloride salt in a single step.[1]

Q3: How do I purify the final 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride?

A3: The product is typically a solid that can be purified by crystallization or precipitation. After the deprotection reaction, the product often precipitates from the reaction mixture, especially upon addition of a less polar co-solvent like diethyl ether. The solid can then be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum. Recrystallization from a suitable solvent system, such as methanol/ether, can be performed for further purification if necessary.

Q4: My final product is a sticky oil instead of a crystalline solid. What should I do?

A4: The formation of an oil suggests the presence of impurities or residual solvent.

  • Purity: Analyze the oil by NMR or LC-MS to check for impurities. If significant impurities are present, you may need to revisit the reaction conditions or perform a chromatographic purification prior to the final precipitation/crystallization.

  • Solvent: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane). This can often induce crystallization or precipitation of the product as a solid.

Q5: Are there alternative protecting groups I can use instead of Boc?

A5: While Boc is widely used due to its stability and relatively mild cleavage conditions, other protecting groups for amines can be considered.[7]

  • Carbobenzyloxy (Cbz): This group is stable to acidic conditions used for Boc deprotection but can be removed by hydrogenolysis. This offers orthogonality if you need to deprotect in the presence of acid-sensitive groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in peptide synthesis. It is stable to the acidic conditions used for Boc deprotection.[8]

The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

This protocol is a generalized representation based on literature procedures.[1][2]

  • Ring-Closing Metathesis (RCM):

    • Dissolve N-Boc-diallylamine in an appropriate degassed solvent (e.g., dichloromethane).

    • Add a suitable Grubbs' catalyst (e.g., Grubbs' second generation catalyst, 0.1-1 mol%).

    • Stir the reaction mixture at room temperature to 40 °C under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

    • Concentrate the reaction mixture and purify the resulting N-Boc-2,5-dihydropyrrole by distillation or column chromatography.

  • Directed Alkoxycarbonylation:

    • Dissolve the N-Boc-2,5-dihydropyrrole in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a strong lithium base (e.g., s-BuLi in cyclohexane) and stir for the specified time to allow for deprotonation.

    • Add an alkyl carbonate (e.g., dimethyl carbonate) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • The resulting ester can then be saponified to the carboxylic acid using a base like LiOH, followed by an acidic workup.

Protocol 2: Boc Deprotection to form 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

This protocol is based on standard procedures for Boc deprotection.[1][5]

  • Reaction Setup:

    • Dissolve the (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

  • Acid Addition:

    • Slowly add a solution of 4M HCl in dioxane (typically 3-5 equivalents) to the stirred solution.

    • Effervescence (release of CO2 and isobutylene) should be observed.[6]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).

  • Product Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add a non-polar solvent such as diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the final product, 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, under high vacuum.

References

  • G. Han, M. Tamaki, V. J. Hruby, "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)," Journal of Peptide Research, 2001, 58(4), 338-341. [Link]

  • Total Synthesis, "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism," Total Synthesis Website. [Link]

  • Common Organic Chemistry, "Boc Deprotection Mechanism - HCl," Common Organic Chemistry Website. [Link]

  • Common Organic Chemistry, "Boc Deprotection - HCl," Common Organic Chemistry Website. [Link]

  • Reddit, r/Chempros, "Advice on N-boc deprotection in the presence of acid sensitive groups," Reddit. [Link]

  • J. Qu, et al., "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions," International Journal of Chemistry, 2012, 4(3). [Link]

  • Oxford Learning Link, "Appendix 6: Protecting groups," Oxford University Press. [Link]

  • C. E. Schafmeister, et al., "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection," Journal of Organic Chemistry, 2008, 73(19), 7434-7437. [Link]

  • Organic Syntheses, "L-Proline," Organic Syntheses, 2014, 91, 234. [Link]

  • Protecting groups in organic synthesis, "Protecting groups in organic synthesis + H2O," University of Calicut. [Link] (Note: A direct deep link is unavailable, search for the title on the university website).

  • ResearchGate, "(PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid," ResearchGate. [Link]

Sources

Optimization

preventing degradation of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride during long-term storage

Welcome to the technical support center for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a cyclic amino acid analog used in peptide synthesis and pharmaceutical chemistry, its purity is paramount for reproducible and reliable experimental outcomes.[1] This document provides in-depth answers to frequently asked questions and troubleshooting workflows based on established principles of chemical stability.

Frequently Asked Questions (FAQs)
Q1: What is 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, and why is its stability a concern?

2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is the salt form of a proline analog, providing a stable and soluble source for synthetic applications.[1] Its structure, containing a pyrroline ring, a carboxylic acid, and an amine hydrochloride, possesses several chemically reactive sites. The stability concerns arise from its susceptibility to multiple degradation pathways, including oxidation, hydrolysis, decarboxylation, and photodegradation, which can be initiated or accelerated by improper storage conditions.

Q2: What are the primary chemical degradation pathways for this compound?

Understanding the potential degradation mechanisms is the first step toward prevention. The principal threats to the stability of this compound are multifaceted:

  • Oxidation: The pyrroline ring is susceptible to oxidation.[2][3][4] Exposure to atmospheric oxygen can lead to the formation of various oxidized species, including γ-lactams, or even trigger polymerization and decomposition, often visible as a change in color.[2][5]

  • Hygroscopicity and Hydrolysis: As a hydrochloride salt of an amino acid, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8][9] This absorbed water can then act as a reagent, leading to the hydrolysis of the molecule. Furthermore, moisture can accelerate other degradation pathways.[10][11]

  • Decarboxylation: Pyrrole-2-carboxylic acid structures are known to undergo decarboxylation (loss of CO2), a reaction that is significantly catalyzed by acidic conditions.[12][13] The rate of this degradation increases substantially as the pH drops below 3.[12]

  • Photodegradation: Pyrrole-containing molecules can be photolabile, meaning they can be degraded by exposure to UV or even visible light.[14]

The interplay of these factors—oxygen, moisture, pH, and light—dictates the shelf-life of the compound.

substance 2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl (Solid State) oxidation Oxidation (γ-Lactams, Polymers) hydrolysis Hydrolysis decarboxylation Decarboxylation photolysis Photodegradation oxygen Atmospheric Oxygen oxygen->oxidation Initiates moisture Moisture (H₂O) (Hygroscopicity) moisture->hydrolysis Enables light Light (UV/Visible) light->photolysis Initiates acid Acidic Conditions (e.g., residual acid, moisture) acid->decarboxylation Catalyzes degradation Degradation Products (Impurities, Loss of Potency) oxidation->degradation hydrolysis->degradation decarboxylation->degradation photolysis->degradation

Caption: Key degradation pathways for the compound.

Q3: What are the definitive long-term storage conditions to ensure maximum stability?

To mitigate the risks outlined above, a multi-faceted approach to storage is required. Adherence to these conditions is critical for preserving the compound's integrity over months and years.

ParameterRecommendationRationale
Temperature -20°C or colder (-80°C preferred) Dramatically slows the rate of all chemical degradation pathways by reducing molecular motion.[15]
Atmosphere Sealed under inert gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing oxidative degradation.
Humidity Store in a tightly sealed vial inside a desiccator Prevents the uptake of moisture, which is crucial for stopping hydrolysis and other moisture-accelerated reactions.[16]
Light Store in an amber vial or in the dark Protects the light-sensitive molecule from photodegradation.[14][15]
Q4: Why is it critical to avoid frost-free freezers for storage?

Frost-free freezers operate on temperature cycling. They periodically warm up slightly to melt any ice accumulation. These repeated freeze-thaw cycles are highly detrimental to the stability of complex molecules, as they can accelerate degradation processes.[10][15] A standard, manual-defrost freezer that maintains a constant temperature is mandatory for long-term storage.

Q5: You mentioned moisture is a problem. Why must I warm the vial to room temperature before opening it?

This is one of the most common and easily avoidable mistakes. When a vial is taken from a -20°C or -80°C freezer and opened while still cold, the surrounding moist laboratory air will immediately condense on the cold solid material, similar to how water droplets form on a cold glass.[10] This introduces a significant amount of water directly into your sample, compromising its long-term stability.

Protocol: Safe Sample Retrieval

  • Remove the sealed vial from the freezer.

  • Place it in a desiccator at room temperature.

  • Allow it to warm completely to ambient temperature (this typically takes 20-30 minutes).

  • Once at room temperature, you may open the vial to weigh out your sample.

  • After dispensing, flush the vial with an inert gas (e.g., argon), seal it tightly, and return it to the freezer.

Troubleshooting Guide
Problem: I've noticed a change in the appearance (e.g., discoloration to yellow or brown) of my solid sample.
  • Probable Cause: This is a classic indicator of oxidation and/or polymerization.[2] The pyrrole/pyrroline ring system can form colored oligomers or polymers upon oxidation. This suggests that the sample has likely been exposed to air (oxygen) and possibly moisture over time.

  • Action Plan:

    • Immediately cease using this batch for sensitive experiments where purity is critical.

    • Perform an analytical check to quantify the level of degradation (see next section).

    • Review your storage protocol. Ensure vials are being properly sealed, flushed with inert gas after each use, and that the freezer is functioning correctly.

Problem: My experimental results are inconsistent, or the yield/activity is lower than expected. Could the starting material be the issue?
  • Probable Cause: Yes. Degraded starting material is a frequent source of poor reproducibility. If even a small percentage of the compound has degraded via decarboxylation, oxidation, or hydrolysis, it will lead to a lower effective concentration of the active molecule and introduce impurities that could interfere with your reaction.

  • Action Plan: The most reliable way to confirm the integrity of your starting material is through analytical validation.

start Inconsistent Experimental Results? check_appearance Check Visual Appearance of Solid start->check_appearance is_discolored Discolored or Clumped? check_appearance->is_discolored run_hplc Perform Analytical Check (RP-HPLC) is_discolored->run_hplc Yes is_discolored->run_hplc No (Still check) purity_ok Purity >95% and Single Peak? run_hplc->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No compound_ok Compound is Likely Stable purity_ok->compound_ok Yes review_storage Quarantine Batch & Review Storage Protocol degradation_confirmed->review_storage troubleshoot_exp Troubleshoot Other Experimental Parameters compound_ok->troubleshoot_exp

Caption: Troubleshooting workflow for suspected degradation.

Problem: How can I perform a quick quality control check on my stored compound?
  • Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of this type of compound.[14][17] It can separate the parent compound from more polar or less polar degradation products.

Experimental Protocol: RP-HPLC Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Sample Prep Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.
  • Interpretation: A high-purity, stable sample should yield a single, sharp major peak. The appearance of multiple other peaks, especially those eluting earlier (more polar, potential hydrolysis/oxidation products), is a clear sign of degradation.

Problem: I must store the compound in solution temporarily. What is the best practice?
  • Guidance: Storing this compound in solution is strongly discouraged for any period longer than necessary for immediate experimental use. Degradation rates are significantly higher in solution than in the solid state.[18]

  • If Absolutely Necessary:

    • Use a Sterile Buffer: A slightly acidic buffer (pH 5-6) is often a good compromise to minimize base-catalyzed degradation without excessively promoting acid-catalyzed decarboxylation.[15] Avoid highly acidic or alkaline conditions.[12][14][19][20]

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the stock solution.[10][15]

    • Storage: For storage longer than a day, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[10]

    • Shelf-Life: Do not assume stability for more than a few days, even when frozen. Re-validate the solution's purity by HPLC if it has been stored for an extended period.

References
  • Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters - ACS Publications. Available from: [Link]

  • Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. Available from: [Link]

  • Peracid oxidation of 1-pyrroline 1-oxides. Sci-Hub. Available from: [Link]

  • Nitrones and Oxaziridines. XXXVII. Some Oxidation Reactions of 1-Pyrroline 1-Oxides. Australian Journal of Chemistry. Available from: [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. SciSpace. Available from: [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available from: [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. Available from: [Link]

  • (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. Manasa Life Sciences. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • Peptide Storage & Stability: A Definitive Guide. GenScript. Available from: [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available from: [Link]

  • The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. Available from: [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. Available from: [Link]

  • Pyrrole-2-carboxylate Pathway Map. EAWAG. Available from: [Link]

  • Peptide Storage: Best Practices For Stability And Longevity. Peptide Sciences. Available from: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available from: [Link]

  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid. Manasa Life Sciences. Available from: [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. Available from: [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Publishing. Available from: [Link]

  • Method of assaying pyrrole-containing biological compounds. Google Patents.
  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

Sources

Troubleshooting

troubleshooting poor aqueous solubility of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Troubleshooting Poor Aqueous Solubility of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride As a cyclic, unnatural amino acid derivative, 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Poor Aqueous Solubility of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride

As a cyclic, unnatural amino acid derivative, 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (commonly referred to as 3,4-dehydroproline HCl) is widely utilized in peptide synthesis and collagen stabilization studies. Because it is a hydrochloride salt of a small amino acid, it is intrinsically highly soluble in aqueous media[1].

If you are experiencing poor aqueous solubility, it indicates a fundamental disruption in the physical chemistry of your sample. As an Application Scientist, I approach this anomaly by evaluating three primary failure modes: pH-induced zwitterion precipitation , buffer-induced common-ion effects , and oxidative polymerization of the pyrroline ring [2].

This guide provides a mechanistic breakdown and self-validating protocols to rescue your experiments.

I. Diagnostic Workflow

Use the following decision matrix to identify the root cause of your solubility failure based on the physical and chemical symptoms of your sample.

G Start Poor Aqueous Solubility Observed Appearance Step 1: Inspect Sample Appearance Start->Appearance ColorDark Amber / Dark Green / Brown Powder Appearance->ColorDark Discolored ColorWhite White / Off-White Powder Appearance->ColorWhite Normal Color Degradation Root Cause: Oxidation or Polymerization ColorDark->Degradation CheckBuffer Step 2: Analyze Buffer & pH ColorWhite->CheckBuffer pH6 pH ~6.0 (Isoelectric Point) CheckBuffer->pH6 HighCl High [Cl⁻] Matrix (>0.5 M) CheckBuffer->HighCl Neutral Neutral Water (No Buffer) CheckBuffer->Neutral Zwitterion Root Cause: Zwitterion Precipitation pH6->Zwitterion CommonIon Root Cause: Common Ion Effect HighCl->CommonIon FreeBase Root Cause: Free Base Form (Not HCl Salt) Neutral->FreeBase If insoluble

Diagnostic flowchart for troubleshooting 3,4-dehydroproline HCl solubility failures.

II. Mechanistic Q&A: Why is my compound failing to dissolve?

Q1: My 3,4-dehydroproline HCl powder is pristine white, but it precipitates when I add it directly to my physiological assay buffer (pH 6.0 - 6.5). Why? The Causality: You have hit the isoelectric point (pI). The predicted pKa of the carboxylic acid group is ~2.04[1], and the secondary amine is ~10.6. This places the pI near pH 6.3. At this specific pH, the molecule exists almost entirely as a zwitterion (net charge of zero). Without a net charge to facilitate strong ion-dipole interactions with water, the lattice energy of the solid overcomes the hydration energy, causing the compound to crash out of solution. The Fix: Always dissolve the compound in pure, unbuffered water first (which will naturally drop to pH ~2 due to the HCl salt), and then slowly titrate your buffer into the solution, ensuring the final concentration does not exceed the zwitterion solubility limit at pH 6.3.

Q2: I am trying to dissolve the salt in a 1M NaCl buffer at pH 2.0. It remains a cloudy suspension. What is happening? The Causality: This is a classic Common-Ion Effect . The high concentration of chloride ions (Cl⁻) from your NaCl buffer pushes the dissociation equilibrium of the salt ( R−NH2+​Cl−⇌R−NH2+​+Cl− ) to the left according to Le Chatelier's principle. This artificially lowers the solubility product ( Ksp​ ) of the hydrochloride salt, forcing it to remain solid. The Fix: Dissolve the compound in deionized water first to fully dissociate the ions, then introduce your high-salt buffer.

Q3: The powder in my vial has turned amber/dark green and will not dissolve in any aqueous solvent, regardless of pH. Can it be rescued? The Causality: 2,5-dihydro-1H-pyrrole derivatives contain a reactive double bond within the pyrroline ring. Exposure to ambient light, oxygen, or moisture triggers oxidative degradation[3] and radical-mediated polymerization[2]. The color shift from white to amber or dark green is the visual hallmark of this degradation[1]. Polymeric 3-pyrroline species form complex, hydrophobic networks that completely lose their ionizable characteristics and become irreversibly insoluble. The Fix: The sample cannot be rescued for high-purity biological assays. You must procure a new batch. To prevent this in the future, store the compound at 2-8°C (or -20°C for long-term storage) sealed under an inert gas (Argon/Nitrogen) and protected from light[1].

Q4: How can I verify if my supplier accidentally provided the "Free Base" instead of the "Hydrochloride Salt"? The Causality: The free base of 3,4-dehydroproline lacks the pre-formed ionic bonds of the HCl salt, drastically reducing its initial dissolution kinetics in neutral water. The Fix: Perform the self-validating pH test outlined in Protocol 2 below.

III. Quantitative Solubility & State Profile

To aid in visual and chemical identification, compare your sample against these established state parameters:

ParameterIntact HCl Salt (Target)Free Base / ZwitterionPolymeric Degradant
Appearance White to off-white crystalline powderWhite powderAmber, dark green, or brown solid
Solubility in H₂O (Unbuffered) > 50 mg/mL (Highly Soluble)< 10 mg/mL (Requires titration)Insoluble
Solubility at pH 6.3 (pI) Moderate (Prone to precipitation)Moderate (Prone to precipitation)Insoluble
Solution pH (at 10 mg/mL in H₂O) pH 1.5 – 2.5 (Highly Acidic)pH ~6.0 (Neutral)N/A (Will not dissolve)
Chemical Stability Stable if kept dry and coldHighly prone to oxidationEnd-stage degradation product

IV. Self-Validating Experimental Protocols

Protocol 1: Controlled Dissolution (Avoiding pI and Common-Ion Effects)

Use this protocol to prepare high-concentration stock solutions without inducing precipitation.

  • Weighing: Weigh the desired amount of white 3,4-dehydroproline HCl powder into a chemically inert borosilicate glass vial.

  • Initial Solvation: Add 80% of your final target volume using strictly deionized water (Milli-Q, 18.2 MΩ·cm) . Do not use your final assay buffer yet.

    • Causality Check: Dissolving in pure water prevents the common-ion effect from high-salt buffers and allows the HCl salt to fully dissociate.

  • Agitation: Vortex gently for 30 seconds.

    • Validation Check: The solution must become completely clear. If it remains cloudy and the powder is white, proceed to step 4. If it is amber/green, discard the sample.

  • pH Titration: Measure the pH. It should be highly acidic (~pH 2). Slowly titrate the solution to your target pH using 0.1 M NaOH.

    • Critical Warning: If your target pH is between 6.0 and 6.5, add the NaOH dropwise with vigorous stirring to prevent localized zwitterion precipitation.

  • Buffer Integration: Once the target pH is reached, add your concentrated buffer salts (e.g., 10X PBS) to achieve the final 1X concentration. Adjust to the final volume with deionized water.

Protocol 2: Verification of Salt Form via pH Titration

Use this protocol if you suspect a supplier mix-up between the free base and the HCl salt.

  • Preparation: Suspend exactly 10 mg of your compound in 1.0 mL of unbuffered, neutral Milli-Q water.

  • Measurement: Insert a calibrated micro-pH probe into the suspension.

  • Validation & Interpretation:

    • Result A (pH 1.5 - 2.5): The compound is confirmed as the Hydrochloride Salt . The low pH is caused by the complete dissociation of the HCl component. If it is still not dissolving, your concentration is too high; add more water.

    • Result B (pH 5.5 - 6.5): The compound is confirmed as the Free Base .

  • Rescue (If Free Base): To force the free base into solution, add 1.0 M HCl dropwise until the pH drops below 3.0. The powder will rapidly dissolve as it is protonated into the highly soluble cationic form.

V. References

  • Patent AU748779B2. "The preparation of 3-pyrroline-2-carboxylic acid amine derivatives". Google Patents. Available at:

Sources

Optimization

optimizing coupling conditions for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride in solid-phase synthesis

Introduction: Understanding the Challenge Welcome to the technical support guide for optimizing the incorporation of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (Dhp·HCl) into synthetic peptides using solid-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for optimizing the incorporation of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (Dhp·HCl) into synthetic peptides using solid-phase peptide synthesis (SPPS). As a proline analog, Dhp introduces unique conformational constraints into peptides, making it a valuable tool for drug discovery and chemical biology. However, its structure presents specific challenges during SPPS that require careful consideration to ensure high-purity outcomes.

The primary hurdles stem from its nature as a sterically hindered secondary amine and its provision as a hydrochloride salt . Like proline, its secondary amine is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions. The presence of the hydrochloride salt necessitates effective in situ neutralization without compromising the integrity of the resin-bound peptide. This guide provides a structured approach to troubleshooting common issues and offers validated protocols to maximize coupling efficiency and minimize side reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My post-coupling monitoring test (Kaiser, Ninhydrin, or Chloranil) is positive, indicating incomplete coupling. What are the primary causes and solutions?

A positive test for free amines after a coupling step is the most common issue. This indicates that the acylation of the resin-bound N-terminal amine by the incoming Dhp residue was unsuccessful.

Potential Causes & Solutions:

  • Insufficient Reagent Potency: Standard carbodiimide reagents like DIC, especially when paired with HOBt, are often not powerful enough to efficiently activate the Dhp carboxylic acid and overcome the steric hindrance of the secondary amine target. The combination of DIC/HOBt has also been shown to increase racemization risk for proline residues[1].

    • Solution: Switch to a high-potency in-situ activating reagent. Aminium/uronium salts like HATU , HCTU , or phosphonium salts like PyBOP are significantly more effective. These reagents form highly reactive activated esters (OAt- or OBt-esters) that can acylate the hindered secondary amine more efficiently[2]. COMU, an Oxyma-based reagent, is another excellent choice known for high efficiency and lower racemization potential[3].

  • Inadequate Base/Neutralization: The Dhp is supplied as a hydrochloride salt, and the N-terminal amine on the resin is protonated after the acidic Fmoc-deprotection wash steps. Both must be neutralized for the reaction to proceed.

    • Solution: Ensure a sufficient amount of a non-nucleophilic base, typically Diisopropylethylamine (DIEA or DIPEA), is used. A minimum of 2 equivalents of DIEA is required relative to the Dhp·HCl to neutralize the salt. In practice, a total of 4-8 equivalents of DIEA relative to the resin loading is often used to also neutralize the resin-bound amine and drive the reaction forward.

  • Suboptimal Reaction Time & Concentration: Sterically hindered couplings are kinetically slower than standard couplings.

    • Solution:

      • Increase Reaction Time: Extend the coupling time from the standard 45-60 minutes to 2-4 hours, or even overnight for extremely difficult cases.

      • Perform a Double Coupling: After the first coupling and a thorough wash, repeat the coupling step with a fresh preparation of activated Dhp. This is a highly effective strategy to drive the reaction to completion.

      • Increase Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 4-5 equivalents relative to resin loading).

Below is a logic tree to guide your troubleshooting process for incomplete couplings.

G Start Incomplete Coupling (Positive Kaiser Test) Cause1 Reagent Potency Start->Cause1 Is coupling reagent DIC/HOBt? Cause2 Neutralization Start->Cause2 Is Dhp an HCl salt? Cause3 Kinetics Start->Cause3 Is reaction time < 2 hours? Cause4 Aggregation Start->Cause4 Is peptide sequence long/hydrophobic? Sol1 Switch to HATU, HCTU, COMU Cause1->Sol1 Sol2 Increase DIEA Equivalents Cause2->Sol2 Sol3 Double Couple & Increase Reaction Time Cause3->Sol3 Sol4 Switch to NMP Solvent Cause4->Sol4 G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Dhp-COOH ActiveEster Fmoc-Dhp-OAt (Highly Reactive Ester) AA->ActiveEster Activation Reagent HATU + DIEA Reagent->ActiveEster Racemization Racemization (via enolization) ActiveEster->Racemization Side Reaction (Risk increases with time/base) Peptide Fmoc-Dhp-NH-Peptide-Resin ActiveEster->Peptide Resin H₂N-Peptide-Resin Resin->Peptide Nucleophilic Attack

Caption: Activation and coupling workflow highlighting the potential for racemization.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for coupling 2,5-dihydro-1H-pyrrole-2-carboxylic acid HCl?

A: For a 0.1 mmol scale synthesis, a robust starting point is:

  • Amino Acid: 4 eq (0.4 mmol) of Fmoc-Dhp·HCl

  • Coupling Reagent: 3.9 eq (0.39 mmol) of HATU

  • Base: 8 eq (0.8 mmol) of DIEA

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent peptide aggregation.

  • Time: 2 hours for the first coupling.

  • Monitoring: Perform a Kaiser or Chloranil test. If positive, perform a second coupling for another 2 hours.

Q: Which coupling reagents are best suited for this amino acid?

A: The most effective reagents are those designed for sterically hindered couplings. The table below summarizes the top choices.

ReagentActivator TypeKey AdvantagesCitations
HATU OAt EsterVery high reactivity, fast kinetics. Widely successful for difficult couplings.[2][4][5]
HCTU O-6-ClBt EsterMore reactive than HBTU, often more cost-effective than HATU.[2]
COMU Oxyma EsterReactivity comparable to HATU with reduced risk of racemization. Safer by-products.[3]
PyBOP OBt EsterA reliable phosphonium salt reagent, better than carbodiimides but may be less potent than HATU for this specific challenge.[4]

Q: Is cleavage from the resin affected by the Dhp residue?

A: Generally, the Dhp residue itself is stable to standard TFA cleavage conditions. The primary concerns during cleavage relate to protecting groups on other amino acids in the sequence. Use a standard cleavage cocktail appropriate for your peptide's composition (e.g., TFA/TIS/H₂O 95:2.5:2.5). The unique cyclic structure of proline analogs can sometimes influence the kinetics of deprotection for adjacent residues, so ensure a sufficient cleavage time of 2-3 hours.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of Dhp·HCl using HATU

This protocol is designed to maximize coupling yield and minimize deletion sequences.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF or NMP (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Dhp·HCl (4 eq), HATU (3.9 eq), and DIEA (8 eq) in NMP. Use enough NMP to fully dissolve the reagents (approx. 2 mL for a 0.1 mmol scale).

  • Pre-activation: Gently agitate the activation solution for 1-3 minutes. Do not exceed 5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) to remove excess reagents and by-products.

  • Monitoring: Take a small sample of resin beads (5-10 beads) and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary/secondary amines.

  • Decision & Second Coupling (If Needed):

    • If the test is negative (beads remain colorless or yellow for Kaiser), proceed to the next deprotection/coupling cycle.

    • If the test is positive (beads turn blue/purple for Kaiser), a second coupling is required. Repeat steps 2-5 with a fresh solution of activated amino acid.

Protocol 2: Analytical HPLC and Mass Spectrometry for Purity Assessment

  • Cleavage: After synthesis is complete, cleave a small amount of peptide from the resin using a suitable TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash twice.

  • Sample Preparation: Dry the peptide pellet under vacuum. Dissolve in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for analysis.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% Acetonitrile over 20-30 minutes.

    • Monitor the UV absorbance at 214 nm and 280 nm.

    • Analyze the eluting peaks with an in-line mass spectrometer to confirm the mass of the desired product and identify any impurities (e.g., deletion sequences).

References
  • BenchChem. (2025). Technical Support Center: Deprotection of Peptides with C-Terminal Proline Ethylamide.
  • Mutter, M., et al. (2000). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Stadler, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Royal Society of Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • Yajima, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Goodman, M., et al. (2002). Synthesis of Peptides and Peptidomimetics. Thieme Chemistry.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Albericio, F., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. [Link]

  • Raines, R. T., et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Polypeptide Group. (2019). Advanced SPPS. [Link]

  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

Sources

Troubleshooting

handling the hygroscopic nature of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride in the lab

Welcome to the Technical Support Center for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (commonly known as 3,4-dehydroproline hydrochloride or 3-pyrroline-2-carboxylic acid hydrochloride)[1]. This restricted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (commonly known as 3,4-dehydroproline hydrochloride or 3-pyrroline-2-carboxylic acid hydrochloride)[1]. This restricted proline analogue is highly valued in peptide synthesis and drug discovery for inducing β -turns and increasing biological potency[2]. However, its hydrochloride salt form renders it exceptionally hygroscopic, posing significant handling, storage, and synthetic challenges in the laboratory.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure scientific integrity during your experiments.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride so severely hygroscopic? A: The hygroscopicity is driven by the thermodynamics of its crystal lattice versus its hydration energy. As a hydrochloride salt of a secondary amine, the compound exists as a highly polar zwitterionic-like structure in the solid state. The chloride counterion readily forms strong hydrogen bonds with atmospheric water molecules. When the hydration energy exceeds the lattice energy, the powder will absorb moisture until it clumps, cakes, or even deliquesces (dissolves into its own absorbed water).

Q2: How does absorbed moisture specifically cause my peptide coupling reactions to fail? A: In peptide synthesis, coupling reagents (e.g., EDC·HCl, HATU, DIC) are used to convert the carboxylic acid moiety into a highly reactive intermediate, such as an O-acylisourea or an active ester[3]. These intermediates are electrophilic. If the 3,4-dehydroproline HCl has absorbed atmospheric moisture, the water molecules act as competing nucleophiles. Water hydrolyzes the activated ester back into the unreactive carboxylic acid before the target amine can attack, consuming your expensive coupling reagents and drastically reducing your yield[4].

Q3: Can I just dry the caked compound in a standard laboratory oven? A: No. Heating amino acid hydrochlorides in the presence of ambient moisture and oxygen can lead to thermal degradation, oxidation of the pyrroline double bond, or premature polymerization. Drying must be performed under high vacuum (Schlenk line) or in a vacuum desiccator over a strong desiccant (e.g., P 2​ O 5​ ) at room temperature[5].

Part 2: Troubleshooting Guide

Issue: The reagent has formed hard clumps or a sticky paste in the bottle.
  • Cause: Exposure to ambient humidity during previous weighing cycles.

  • Solution: Do not attempt to chisel the compound on an open bench. Transfer the bottle to a glovebox purged with argon or nitrogen. Gently break the clumps using a dry, sterile spatula. If the compound has deliquesced into a paste, it must be re-precipitated or dried under high vacuum for 12–24 hours[5].

  • Pro-Tip: If exact anhydrous stoichiometry is not critical, dissolve the entire caked mass in a known volume of anhydrous solvent (e.g., DMF or DCM) to create a standardized stock solution, then quantify the exact concentration via quantitative NMR (qNMR) or Karl Fischer titration.

Issue: Karl Fischer (KF) titration is giving erratic or falsely low moisture readings.
  • Cause: Amino acids and their salts exhibit poor solubility in standard pure methanol KF solvents, meaning the titrant only reacts with surface moisture (adherent moisture) rather than the water trapped within the crystal lattice[6].

  • Solution: Modify your KF solvent matrix. Add formamide or salicylic acid to the methanol to accelerate the dissolution and extraction of water from the hydrochloride salt matrix[6]. Alternatively, use a KF oven technique set between 150°C and 180°C to drive off the water into the titration cell.

Part 3: Experimental Workflows & Logical Relationships (Visualizations)

To ensure a self-validating system, researchers must understand both the physical handling workflow and the chemical consequences of deviation.

HandlingWorkflow Start Receive 3,4-Dehydroproline HCl Check Equilibrate to Room Temp (Prevents Condensation) Start->Check Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Check->Glovebox Weigh Weigh into Pre-Dried Tare Vial Glovebox->Weigh Seal Seal with Septum & Parafilm Weigh->Seal Store Store at -20°C in Desiccator Seal->Store

Caption: Standard operating workflow for receiving, weighing, and storing highly hygroscopic salts.

MoistureInterference AA 3,4-Dehydroproline HCl + Carboxylic Acid Activate Add Coupling Reagent (e.g., EDC/HATU) AA->Activate ActiveEster Activated O-Acylisourea / Ester Activate->ActiveEster Hydrolysis Hydrolysis (Failed Reaction) ActiveEster->Hydrolysis + H2O (Side Reaction) Peptide Peptide Bond Formation ActiveEster->Peptide + Amine (Desired) Water Absorbed Moisture (H2O) Water->Hydrolysis Amine Target Amine

Caption: Logical relationship of moisture interference hydrolyzing active esters in peptide coupling.

Part 4: Step-by-Step Methodologies

Protocol A: Anhydrous Handling and Weighing (Glovebox Method)

Causality: Opening a cold bottle of hygroscopic salt on the benchtop causes immediate condensation of atmospheric moisture onto the powder. This protocol prevents mass inflation and chemical degradation.

  • Equilibration: Remove the sealed bottle of 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature for at least 1 hour.

  • Preparation: Place the bottle, a clean spatula, and pre-dried reaction vials (oven-dried at 120°C, cooled in a desiccator) into the antechamber of a glovebox.

  • Purging: Cycle the antechamber with Argon or Nitrogen (minimum 3 vacuum/gas cycles) to remove ambient humidity.

  • Weighing: Inside the glovebox, tare the reaction vial. Quickly open the reagent bottle, dispense the required mass, and immediately recap the primary bottle tightly.

  • Sealing: Cap the reaction vial with a PTFE-lined septum cap. Wrap the seal with Parafilm before removing it from the glovebox.

  • Storage: Return the primary bottle to a secondary container filled with indicating silica gel, and store it at -20°C.

Protocol B: Volumetric Karl Fischer Titration for Moisture Quantification

Causality: Because 3,4-dehydroproline is poorly soluble in standard alcohols, a modified solvent matrix must be used to ensure total water extraction rather than just surface moisture measurement[6].

  • Solvent Preparation: Add 40 mL of a specialized Karl Fischer solvent mixture (e.g., Methanol mixed with Formamide in a 1:1 ratio) to the titration cell.

  • Pre-Titration: Titrate the solvent matrix to absolute dryness using a one-component volumetric KF titrant (e.g., 1 mL = approx. 2 mg water)[6].

  • Sample Addition: Quickly add 50–100 mg of the 3,4-dehydroproline HCl sample using a specialized weighing boat. Input the exact mass difference (weighing boat before vs. after addition) into the titrator.

  • Extraction Phase: Program the titrator to allow a 180-second extraction time (stirring without titrating) to ensure the hydrochloride salt fully dissolves and releases lattice-bound water[6].

  • Titration: Execute the titration until the potentiometric endpoint is reached. Calculate the water percentage.

Part 5: Quantitative Data & Reference Tables

Table 1: Impact of Moisture on 3,4-Dehydroproline HCl and Recommended Actions

Physical StateEstimated Moisture ContentImpact on ChemistryRecommended Action
Free-flowing white powder< 0.5%Optimal for all moisture-sensitive couplings.Use directly; handle in glovebox.
Minor clumping0.5% - 2.0%Slight mass inaccuracy; minor yield drop in peptide synthesis.Crush gently; increase coupling reagent equivalents by 1.1x.
Severe caking / Sticky2.0% - 5.0%High risk of failed couplings due to active ester hydrolysis.Dry under high vacuum for 24h; verify via KF titration.
Deliquesced (Paste/Liquid)> 5.0%Complete loss of stoichiometric accuracy; potential hydrolysis.Discard for critical synthesis, or dissolve to make a stock solution.

Table 2: Optimized Karl Fischer Parameters for Amino Acid Hydrochlorides [6]

ParameterRecommended SettingRationale
Solvent Matrix Methanol + Formamide (1:1)Improves solubility of polar zwitterionic salts.
Titrant Type One-component (Low factor)Ideal for low-moisture samples (< 2 mg H 2​ O / mL).
Extraction Time 180 secondsAllows lattice-bound water to release before titration.
Sample Size 50 - 100 mgPrevents oversaturation of the solvent matrix.

References

  • American Chemical Suppliers. 3-pyrroline-2-carboxylic acid hydrochloride Product Specifications. Available at:[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Available at:[Link]

  • ACS Publications. Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Available at:[Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • NIH / PMC. An Evaluation of the Occupational Health Hazards of Peptide Couplers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2,5-dihydro-1H-pyrrole-2-carboxylic Acid and its Cyclic Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, cyclic amino acid analogs represent a pivotal class of molecules. Their inherent conformational rigidity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, cyclic amino acid analogs represent a pivotal class of molecules. Their inherent conformational rigidity provides a structural scaffold that can lead to enhanced potency, selectivity, and metabolic stability compared to their linear counterparts. This guide offers an in-depth comparison of the efficacy of 2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as Δ¹-pyrroline-5-carboxylate (P5C), and its analogs, including proline and pipecolic acid. We will delve into their roles as enzyme inhibitors and receptor modulators, supported by experimental data to inform future research and therapeutic design.

Introduction to Cyclic Amino Acid Analogs: A Structural Perspective

The constrained nature of cyclic amino acids reduces the entropic penalty upon binding to a biological target, often resulting in higher affinity. This principle has been a cornerstone in the design of peptidomimetics and small molecule drugs. This guide will focus on the five-membered ring of 2,5-dihydro-1H-pyrrole-2-carboxylic acid and proline, and the six-membered ring of pipecolic acid, exploring how subtle changes in ring size and saturation impact their biological activity.

cluster_0 Core Structures cluster_1 Key Biological Targets 2,5-dihydro-1H-pyrrole-2-carboxylic acid 2,5-dihydro-1H-pyrrole-2-carboxylic acid (P5C) Enzyme Inhibition Enzyme Inhibition 2,5-dihydro-1H-pyrrole-2-carboxylic acid->Enzyme Inhibition Metabolic Intermediate Proline Proline Proline->Enzyme Inhibition Substrate/Inhibitor Receptor Modulation Receptor Modulation Proline->Receptor Modulation Pharmacophore Pipecolic Acid Pipecolic Acid Pipecolic Acid->Enzyme Inhibition Inhibitor Pipecolic Acid->Receptor Modulation Pharmacophore cluster_workflow PYCR1 Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, NADH, Inhibitor) B Add PYCR1 Enzyme A->B C Initiate with P5C Substrate B->C D Monitor NADH Oxidation (Absorbance at 340 nm) C->D E Calculate Ki D->E

Caption: Workflow for determining PYCR1 inhibition.

HIV Protease

The structural constraints of cyclic amino acids have been exploited in the design of HIV protease inhibitors. A fascinating example is the conversion of a substrate into a potent inhibitor by substituting proline with pipecolic acid.

A nonapeptide substrate of HIV protease was modified by replacing a proline residue with L-pipecolic acid. This single substitution transformed the molecule into an effective inhibitor of both HIV-1 and HIV-2 proteases with an IC₅₀ of approximately 1 µM. [1]This highlights the profound impact of ring size on biological activity, where the six-membered ring of pipecolic acid provides a more optimal conformation for binding to the active site of the enzyme compared to the five-membered ring of proline in this specific context.

Antiproliferative Activity of 2,5-dihydro-1H-pyrrole-2-carboxylic Acid Derivatives

Recent studies have explored the anticancer potential of derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid (an isomer of 2,5-dihydro-1H-pyrrole-2-carboxylic acid). These compounds have demonstrated notable antiproliferative activity against various human cancer cell lines.

Compound DerivativeCell LineIC₅₀ (µM)
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesMultipleVaries by substitution [2]
Pyrrolo[2,1-a]isoquinolinesVariousSub-nanomolar to micromolar range [3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a biological process. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data underscores a critical principle in drug design: subtle structural modifications can lead to significant changes in biological activity.

  • Ring Size and Conformation: The switch from a five-membered proline ring to a six-membered pipecolic acid ring dramatically altered the activity of a peptide from a substrate to an inhibitor of HIV protease. [1]This is likely due to the different conformational preferences of the six-membered ring, which may present the key pharmacophoric elements in a more favorable orientation for binding to the enzyme's active site.

  • Substitution and Functionalization: The antiproliferative activity of 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. [2][3]These modifications can influence the molecule's lipophilicity, electronic properties, and steric interactions with the target, thereby modulating its potency and selectivity.

  • Enzyme-Inhibitor Interactions: In the case of PYCR1 inhibitors, the addition of a formyl group to proline to create NFLP increased its affinity by 17-fold. [4]X-ray crystallography revealed that this is due to additional hydrogen bonds formed between the formyl group and the enzyme. [4]

cluster_sar Structure-Activity Relationship Structure Molecular Structure (Ring Size, Substituents) Conformation Conformational Rigidity Structure->Conformation Binding Target Binding Affinity Conformation->Binding Activity Biological Efficacy Binding->Activity

Caption: The relationship between molecular structure and biological efficacy.

Conclusion and Future Directions

This guide provides a comparative analysis of the efficacy of 2,5-dihydro-1H-pyrrole-2-carboxylic acid and its cyclic amino acid analogs. The presented data demonstrates that while these molecules share a core cyclic structure, their biological activities are exquisitely sensitive to variations in ring size, saturation, and substitution.

  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid (P5C) , as a key metabolic intermediate, and its derivatives show promise as antiproliferative agents. Further exploration of its SAR is warranted to optimize potency and selectivity.

  • Proline serves as a versatile scaffold for the development of enzyme inhibitors, where modifications can significantly enhance binding affinity.

  • Pipecolic acid , with its larger ring structure, offers distinct conformational advantages that can be leveraged to design potent and selective inhibitors, as exemplified in the context of HIV protease.

Future research should focus on direct, head-to-head comparative studies of these analogs against a broader range of biological targets. Such studies, combining enzyme kinetics, structural biology, and cellular assays, will be instrumental in elucidating the precise molecular determinants of their efficacy and will undoubtedly pave the way for the development of novel therapeutics.

References

Please note that as an AI, I am unable to provide clickable URLs.

  • Christensen, E. M., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(51), 18316-18327.
  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.
  • Bogner, A. N., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. bioRxiv.
  • Meeks, C. L., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography.
  • Ivanova, Y., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1565.
  • Christensen, E. M., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. OSTI.GOV.
  • Christensen, E. M., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(51), 18316-18327.
  • Ielo, L., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. European Journal of Medicinal Chemistry, 265, 116067.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. This guide offers a detailed, experience-driven protocol for t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. This guide offers a detailed, experience-driven protocol for the safe handling, use, and disposal of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS No. 1841081-26-2). By moving beyond a simple checklist, we aim to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: Know Your Compound

The first step in any laboratory procedure is a thorough understanding of the chemical's potential hazards. Based on notified classifications, 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is identified with the following hazards:

  • Skin Irritation (Category 2, H315): Expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A, H319): Expected to cause serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): May cause respiratory irritation.[1]

As a hydrochloride salt of an amine, it is prudent to handle this compound as a fine, potentially hygroscopic powder that can become a respiratory hazard if aerosolized. A comprehensive risk assessment must consider the scale of the experiment, the potential for dust generation, and the duration of handling.

The Hierarchy of Controls: A Multi-Layered Safety Philosophy

Personal Protective Equipment (PPE) is essential, but it is the final barrier between a researcher and a potential hazard. A robust safety plan implements a hierarchy of controls to mitigate risks at every level.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood - Ventilated Balance Enclosure Administrative Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls for mitigating chemical exposure.

For this compound, our primary focus lies on Engineering and Administrative Controls, supplemented by mandatory PPE.

Personal Protective Equipment (PPE): An Essential Barrier

Given the compound's irritant nature, a specific and non-negotiable PPE ensemble is required.

Body PartRequired PPERationale and Best Practices
Eyes/Face ANSI Z87.1-compliant safety goggles.Protects against dust particles and potential splashes.[2] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hands Chemical-resistant nitrile gloves.Provides a barrier against skin irritation. Double-gloving is recommended for extended procedures or when handling solutions. Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin.[3]
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use is dictated by engineering controls.All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure. If these are unavailable and dust may be generated, a NIOSH-approved respirator with a particulate filter is required.[4]

Step-by-Step Handling and Operational Plan

A structured workflow is critical to ensure safety and experimental reproducibility.

Workflow Prep 1. Preparation - Verify fume hood certification. - Don all required PPE. - Designate and prepare work area. Handling 2. Handling (in Fume Hood) - Weigh solid carefully. - Prepare solutions slowly. - Keep container closed when not in use. Prep->Handling Cleanup 3. Decontamination - Clean work surfaces. - Decontaminate equipment. Handling->Cleanup Waste 4. Waste Disposal - Segregate all contaminated waste. - Label hazardous waste container. Cleanup->Waste Doff 5. Doffing PPE - Remove PPE in correct order. - Wash hands thoroughly. Waste->Doff

Sources

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